Zingerone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYLAHXKWMRDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047420 | |
| Record name | 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | |
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Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a spicy pungent odor like ginger; [Merck Index] Commercial substance: Yellowish liquid; [HSDB] Solid; [MSDSonline], Solid, Yellowish to yellow-brown crystalline mass, sweet, spicy, warm, heavy floral, mildly animal balsamic, vanilla like odour | |
| Record name | Zingerone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Zingerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Zingerone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/602/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
187-188 °C @ 14 mm Hg, 141.00 to 0.50 °C. @ 0.00 mm Hg | |
| Record name | ZINGERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zingerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
APPROX 102 °C | |
| Record name | ZINGERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly sol in water, petroleum ether; sol in ether, dil alkalies, Very soluble in ethyl ether, SOLUBILITY 1:1 IN 50% ALCOHOL, slightly soluble in water, moderately soluble (in ethanol) | |
| Record name | ZINGERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zingerone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/602/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.138-1.139 @ 25 °C | |
| Record name | ZINGERONE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone, petroleum ether, ether plus petroleum ether | |
CAS No. |
122-48-5 | |
| Record name | Zingerone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Zingerone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122485 | |
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| Record name | Zingerone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15589 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Vanillylacetone | |
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| Record name | 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)- | |
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| Record name | 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone | |
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| Record name | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.136 | |
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| Record name | ZINGERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MMW850892 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | ZINGERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zingerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.5 °C, 41 °C | |
| Record name | ZINGERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1064 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Zingerone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Zingerone from Vanillin (B372448) and Acetone (B3395972)
This document provides a comprehensive technical overview of the chemical synthesis of this compound, a significant flavor component of ginger, from the readily available starting materials vanillin and acetone. This compound, also known as vanillylacetone, possesses various biological activities, including antioxidant, anti-inflammatory, and antidiarrheal properties, making it a molecule of interest for pharmaceutical and nutraceutical applications.[1] The synthesis is a two-step process involving a crossed-aldol condensation followed by a catalytic hydrogenation.
Overall Reaction Scheme
The synthesis of this compound from vanillin proceeds in two primary stages:
-
Crossed-Aldol Condensation: Vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with acetone in the presence of a base to form the intermediate, dehydrothis compound (B89773) ((E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one).[2][3]
-
Catalytic Hydrogenation: The carbon-carbon double bond in dehydrothis compound is selectively reduced through catalytic hydrogenation to yield the final product, this compound.[1][4]
Reaction Mechanism: Crossed-Aldol Condensation
The first step of the synthesis is a base-catalyzed crossed-aldol condensation, also known as a Claisen-Schmidt condensation.[5] In this reaction, two different carbonyl compounds, an aldehyde (vanillin) and a ketone (acetone), react to form a β-hydroxy ketone, which then dehydrates to an α,β-unsaturated ketone.[6]
The mechanism proceeds as follows:
-
Enolate Formation: A hydroxide (B78521) ion (from a base like NaOH) removes an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.[6]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of vanillin, which does not have α-hydrogens and cannot enolize.[5] This forms an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by water (formed in the initial deprotonation step) to yield a β-hydroxy ketone (the aldol (B89426) addition product).
-
Dehydration: The β-hydroxy ketone is deprotonated at the α-carbon to form another enolate. This is followed by the elimination of a hydroxide ion in an E1cB (Elimination Unimolecular Conjugate Base) mechanism to form the stable, conjugated α,β-unsaturated ketone, dehydrothis compound. The formation of this extended conjugated system drives the equilibrium towards the final product.
Caption: Base-catalyzed aldol condensation mechanism for dehydrothis compound synthesis.
Experimental Protocols
Synthesis of Dehydrothis compound
This protocol is a composite of methods described in the literature.[7]
Materials:
-
Vanillin (4.0 g)
-
Acetone (20-30 mL)
-
10% Sodium Hydroxide (NaOH) solution (20 mL)
-
10-16% Hydrochloric Acid (HCl) solution
-
Deionized Water
Procedure:
-
In an Erlenmeyer flask, dissolve 4.0 g of vanillin in 20-30 mL of acetone.
-
While stirring, slowly add 20 mL of a 10% aqueous sodium hydroxide solution. The solution will turn a dark color.[7]
-
Stopper the flask and continue stirring the mixture at room temperature for 24-48 hours.[7]
-
After the reaction period, acidify the dark-colored mixture by slowly adding 10-16% hydrochloric acid until the pH is strongly acidic. This should be done in an ice bath to control the temperature.[7]
-
A yellowish-brown or greenish solid precipitate of dehydrothis compound should form.[7] If an oil forms, scratching the side of the flask with a glass rod may induce crystallization.
-
Collect the solid product by vacuum filtration and wash it several times with cold water.[7]
-
Recrystallize the crude product from a 50% aqueous ethanol solution to obtain bright yellow crystals.[7]
-
Dry the purified crystals, weigh them, and determine the melting point.
Synthesis of this compound via Catalytic Hydrogenation
This is a general procedure for the selective reduction of dehydrothis compound.
Materials:
-
Dehydrothis compound
-
Ethanol or Ethyl Acetate (B1210297) (solvent)
-
Hydrogen (H2) gas source
Procedure:
-
Dissolve the synthesized dehydrothis compound in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of the chosen hydrogenation catalyst (e.g., 0.5% Rhodium on alumina).[3]
-
Seal the vessel and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas and stir the mixture vigorously at room temperature until the reaction is complete (indicated by the cessation of hydrogen uptake or disappearance of the yellow color).[3]
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
This compound can be purified by crystallization from a mixture of ether and petroleum ether, although its low melting point can make this challenging.[3]
Caption: Experimental workflow for the two-step synthesis of this compound.
Data Presentation
Reaction Conditions and Yields for Dehydrothis compound Synthesis
| Starting Materials | Catalyst/Base | Reaction Time | Temperature | Yield | Reference |
| Vanillin, Acetone | Sodium Hydroxide | 48 hours | Room Temp. | ~50% | [7] |
| Vanillin, Acetone | Sodium Hydroxide | 5 hours | Not specified | 97% | [2] |
| Vanillin, Acetone | Sodium Hydroxide | Not specified | Not specified | ~95% | [1] |
| Vanillin, Acetone | Mg-Al Hydrotalcite | 24 hours | 120 °C | 95.5% (Conversion) | [8] |
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Key Spectroscopic Data |
| Dehydrothis compound | C11H12O3 | 192.21 | Bright yellow crystalline solid | 126 - 131 | IR (cm-1): ~3300 (O-H), ~1650 (C=O, conjugated), ~1600 (C=C)[7] |
| This compound | C11H14O3 | 194.23 | Crystalline solid | 40 - 41 | Sparingly soluble in water, soluble in ether.[1][3] |
Conclusion
The synthesis of this compound from vanillin and acetone is a robust and well-documented process that serves as an excellent example of a crossed-aldol condensation followed by selective hydrogenation. The initial Claisen-Schmidt condensation to form dehydrothis compound can be achieved in high yields using basic conditions.[1][2] Subsequent catalytic hydrogenation effectively reduces the double bond to furnish this compound.[3] The choice of catalyst for the hydrogenation step is crucial to avoid over-reduction to the corresponding alcohol.[3] This synthetic route provides an accessible pathway for obtaining this compound for further study and application in the fields of medicinal chemistry and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. rubingroup.org [rubingroup.org]
- 4. Efficient Production of the Flavoring Agent this compound and of both (R)- and (S)-Zingerols via Green Fungal Biocatalysis. Comparative Antifungal Activities between Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Biosynthesis of Zingerone in Zingiber officinale
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zingerone (vanillylacetone) is a phenolic alkanone recognized for its characteristic pungent-sweet aroma and significant pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.[1][2][3] While a key component associated with processed ginger, this compound is notably absent in the fresh rhizome of Zingiber officinale.[4][5][6] Its formation is primarily the result of the chemical transformation of gingerols, the major pungent compounds in fresh ginger, during thermal processing such as cooking or drying.[1][7] This guide provides a detailed examination of the this compound formation pathway, beginning with the biosynthesis of its direct precursor,[8]-gingerol, within Zingiber officinale, followed by its subsequent chemical conversion. We present quantitative data, detailed experimental protocols for analysis, and visual diagrams of the relevant pathways and workflows to support advanced research and development.
The Biosynthetic Pathway of[8]-Gingerol: The Precursor to this compound
The formation of this compound is intrinsically linked to the biosynthesis of gingerols. The pathway to[8]-gingerol, the most abundant gingerol in fresh ginger, originates from the general phenylpropanoid pathway. This multi-step enzymatic process converts phenylalanine into the core phenolic structure which is then elongated and modified.
The pathway begins with the amino acid L-Phenylalanine .
-
Phenylalanine ammonia-lyase (PAL) , a key rate-limiting enzyme in the phenylpropanoid pathway, catalyzes the deamination of L-Phenylalanine to produce Cinnamic acid .[9][10][11]
-
Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates Cinnamic acid to form p-Coumaric acid .
-
This intermediate is activated by 4-coumarate-CoA ligase (4CL) , which ligates a coenzyme A molecule to form p-Coumaroyl-CoA .[12][13] This step is a critical branch point in phenylpropanoid metabolism.
-
Subsequent enzymatic steps, including hydroxylation and methylation (catalyzed by enzymes such as Caffeic acid O-methyltransferase, COMT), convert p-Coumaroyl-CoA into Feruloyl-CoA .[14]
-
A Type III polyketide synthase (PKS), likely a chalcone (B49325) synthase (CHS)-like enzyme, catalyzes the condensation of Feruloyl-CoA with malonyl-CoA to form a polyketide intermediate.[15][16]
-
This intermediate is then reduced to yield [8]-Gingerol .[17]
Chemical Transformation: From[8]-Gingerol to this compound
This compound is not synthesized enzymatically in fresh ginger. Instead, it is a degradation product of[8]-gingerol formed during processing.[1] When ginger is heated or dried,[8]-gingerol undergoes a retro-aldol reaction, cleaving the alkyl chain to yield this compound and hexanal.[4][7] This chemical transformation is responsible for the shift in the flavor profile from the sharp pungency of gingerols to the spicy-sweet aroma of this compound.
Quantitative Data
The concentration of this compound and its precursors varies significantly depending on the state of the ginger rhizome. Processing methods directly impact the conversion of gingerols to this compound.
Table 1: Concentration of Pungent Compounds in Different Ginger Preparations
| Compound | Fresh Ginger (μg/mL) | Roasted Ginger (μg/mL) | Charred Ginger (μg/mL) | Reference |
|---|---|---|---|---|
| This compound | Not typically detected | Emerges in small amounts | Content increases | |
| [8]-Gingerol | 63.18 ± 3.12 | Content decreases | Content decreases | [18] |
| [7]-Gingerol | 15.27 ± 0.99 | Content decreases | Content decreases | [18] |
| [9]-Gingerol | 73.17 ± 2.84 | Content decreases | Content decreases | [18] |
|[8]-Shogaol | Low | Content increases | Content increases | |
Note: Values are illustrative based on cited studies and can vary based on cultivar and extraction method.
Table 2: Kinetic Properties of a Related Enzyme While kinetic data for the specific Zingiber officinale enzymes are scarce in publicly available literature, studies on analogous enzymes provide valuable insights. Raspberry ketone/zingerone synthase 1 (RZS1) from Rubus idaeus (raspberry) catalyzes a similar reduction step.
| Enzyme | Substrate | Apparent Km (μM) | Reference |
| RiRZS1 | 4-hydroxybenzalacetone | 88 | [19][20] |
| RiRZS1 | NADPH | 202 | [19][20] |
Experimental Protocols
Accurate quantification and analysis of this compound and its related compounds are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Protocol 1: Extraction of this compound and Gingerols from Ginger Rhizome
This protocol is adapted from methods described in the literature.[21]
-
Sample Preparation : Weigh 200g of fresh, dried, or processed ginger rhizome.
-
Extraction : Transfer the sample to a 500 mL round-bottom flask. Add 200 mL of 95% ethanol.
-
Reflux : Connect the flask to a condenser and heat the mixture at 90°C for 24 hours.
-
Filtration : After cooling, filter the mixture through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration : Concentrate the light brown ethanolic extract using a rotary evaporator at room temperature under a vacuum to yield a crude extract.
-
Storage : Store the extract at 4°C. Prior to HPLC analysis, dilute the extract with the mobile phase and filter through a 0.45 μm syringe filter.[22]
Protocol 2: HPLC Quantification of this compound and Gingerols
This protocol is a composite of validated methods for the simultaneous determination of ginger's pungent compounds.[18][23]
-
Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., Kromasil-C18, 4.6 mm × 250 mm, 5 μm).
-
Mobile Phase :
-
Elution Method : Gradient elution.
-
0-10 min: 40% B
-
10-40 min: 40% → 90% B
-
40-45 min: 90% → 100% B
-
45-50 min: 100% → 40% B (column re-equilibration)
-
-
Flow Rate : 1.0 mL/min.[18]
-
Column Temperature : 30°C.
-
Detection Wavelength : 275 nm or 282 nm.[18]
-
Injection Volume : 10-20 μL.[18]
-
Quantification : Create a standard curve for each analyte (this compound,[8]-gingerol, etc.) using certified reference standards at multiple concentrations (e.g., 0.5 to 200 μg/mL).[8] Calculate the concentration in the sample by comparing the peak area to the standard curve.
References
- 1. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Production of the Flavoring Agent this compound and of both (R)- and (S)-Zingerols via Green Fungal Biocatalysis. Comparative Antifungal Activities between Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Ginger (Zingiber officinale) and this compound Antioxidant Properties Studied Using Hydrodynamic Voltammetry, this compound Crystal Structure and Density Functional Theory (DFT)—Results Support this compound Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) | MDPI [mdpi.com]
- 8. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analyses reveal a phenylalanine ammonia lyase dependent and salicylic acid mediated host resistance in Zingiber zerumbet against the necrotrophic soft rot pathogen Pythium myriotylum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular identification of phenylalanine ammonia lyase-encoding genes EfPALs and EfPAL2-interacting transcription factors in Euryale ferox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 13. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Construction of an Artificial Biosynthetic Pathway for this compound Production in Escherichia coli Using Benzalacetone Synthase from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peroxisomal KAT2 (3-ketoacyl-CoA thiolase 2) gene has a key role in gingerol biosynthesis in ginger (Zingiber officinale Rosc.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Biosynthesis of [6]-gingerol, pungent principle of Zingiber officinale - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of raspberry ketone/zingerone synthase, catalyzing the alpha, beta-hydrogenation of phenylbutenones in raspberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Gingerol-Metals Complex and in-vitro Cytotoxic Activity on Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. utm.mx [utm.mx]
- 23. ymcamerica.com [ymcamerica.com]
Zingerone Solubility in Ethanol and DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of zingerone, a key bioactive compound found in ginger, in two common laboratory solvents: ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). This document consolidates quantitative solubility data, outlines relevant experimental methodologies, and visualizes key signaling pathways influenced by this compound.
Core Data: this compound Solubility
The solubility of this compound in ethanol and DMSO has been reported across various sources, indicating its amenability to dissolution in these organic solvents. The following tables summarize the available quantitative and qualitative solubility data.
Quantitative Solubility Data
| Solvent | Reported Solubility | Source Citation |
| Ethanol | Moderately soluble | [1] |
| ≥48.5 mg/mL | [2] | |
| Approximately 30 mg/mL | [3] | |
| 36 mg/mL (Sonication is recommended) | [4] | |
| Soluble at 1:1 in 50% ethanol | [5][6] | |
| DMSO | ≥9.3 mg/mL | [2][7] |
| Approximately 20 mg/mL | [3] | |
| 100 mg/mL (Ultrasonic assistance needed) | [8] | |
| 50 mg/mL (Sonication is recommended) | [4] | |
| Completely dissolved at 0.03 M | [9] |
Physical and Chemical Properties
| Property | Value | Source Citation |
| Molecular Formula | C₁₁H₁₄O₃ | [3][7][8] |
| Molecular Weight | 194.23 g/mol | [3][7][8] |
| Melting Point | 40-41 °C | [6][10] |
| Boiling Point | 187-188 °C at 14 mmHg | [10] |
| Appearance | Crystalline solid | [3][10] |
Experimental Protocols
Detailed experimental protocols for determining this compound solubility are not extensively described in the reviewed literature. However, several sources provide key insights into the practical aspects of its dissolution.
General Recommendations for Dissolution
-
Sonication : The use of an ultrasonic bath is frequently recommended to facilitate the dissolution of this compound in both ethanol and DMSO, particularly at higher concentrations.[4][8]
-
Heating : Gentle heating can also be employed to increase the solubility of this compound in aqueous solutions, and this principle may be cautiously applied to organic solvents.[4]
-
Inert Gas : To prevent potential degradation of the compound, purging the solvent with an inert gas before preparing a stock solution is a suggested practice.[3]
Example Protocol: Preparation of a 0.03 M this compound Solution in DMSO
For experimental applications such as hydrodynamic voltammetry, a 0.03 M stock solution of this compound in anhydrous DMSO (99.9% purity) has been utilized. The protocol involves the complete dissolution of the calculated mass of this compound in the appropriate volume of DMSO.[9]
This compound-Modulated Signaling Pathways
This compound has been shown to interact with and modulate several key cellular signaling pathways, contributing to its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.
References
- 1. This compound | C11H14O3 | CID 31211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | NF-κB | TargetMol [targetmol.com]
- 5. This compound [flavscents.com]
- 6. Characterisation [ch.ic.ac.uk]
- 7. raybiotech.com [raybiotech.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Ginger (Zingiber officinale) and this compound Antioxidant Properties Studied Using Hydrodynamic Voltammetry, this compound Crystal Structure and Density Functional Theory (DFT)—Results Support this compound Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) | MDPI [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Thermal stability of zingerone under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zingerone, chemically known as 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, is a phenolic compound primarily found in ginger (Zingiber officinale) that is formed during the thermal degradation of gingerols upon cooking or drying.[1][2][3][4] It is recognized for its sweet and spicy aroma and possesses a range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][5] Understanding the thermal stability of this compound is crucial for its application in the pharmaceutical and nutraceutical industries, as it dictates processing conditions, storage, and shelf-life. This guide provides a comprehensive overview of the thermal stability of this compound under experimental conditions, detailing analytical methodologies and relevant biological pathways.
Thermal Stability Analysis
The thermal stability of a compound is its ability to resist decomposition at high temperatures. This is a critical parameter in drug development, influencing formulation, manufacturing, and storage. For this compound, its formation from gingerols is a temperature-dependent process, and it is also susceptible to degradation at elevated temperatures.
Quantitative Thermal Analysis Data
| Compound | Analytical Method | Key Findings | Reference |
| Zingerol (Zing-OH) | TGA/DTG | Maximum degradation at 290°C | [6] |
| Zingerol (Zing-OH) | DSC | Endothermic peak indicating melting point | [6] |
| Ginger Polyphenols | Isothermal Heating & HPLC | Degradation follows first-order kinetics | [7] |
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are fundamental techniques to assess thermal stability. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
Objective: To determine the decomposition temperature and melting point of this compound.
Methodology:
-
Sample Preparation: A small amount of pure this compound (typically 3-10 mg) is accurately weighed into an aluminum or ceramic pan.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.
-
TGA Protocol:
-
Heating Rate: A linear heating rate of 10°C/min is applied.
-
Temperature Range: The sample is heated from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition point (e.g., 400°C).
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Data Analysis: The onset temperature of decomposition and the temperature of maximum mass loss are determined from the TGA and its derivative (DTG) curves.
-
-
DSC Protocol:
-
Heating and Cooling Cycles: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example, heat from 25°C to 100°C at 10°C/min, cool to 0°C at 10°C/min, and then heat to 350°C at 10°C/min.
-
Atmosphere: An inert nitrogen atmosphere is maintained.
-
Data Analysis: The melting point is determined from the peak of the endothermic event in the second heating scan. The heat of fusion can also be calculated from the peak area.
-
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of its degradation products over time under various stress conditions.
Objective: To develop a validated HPLC method to separate and quantify this compound and its thermal degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Chromatographic Conditions (Proposed):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phenolic compounds.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). A gradient allows for the separation of compounds with a range of polarities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection Wavelength: this compound has a UV absorbance maximum around 280 nm, which can be used for detection.[8]
-
Column Temperature: The column temperature is maintained at a constant value (e.g., 30°C) to ensure reproducibility.
-
-
Forced Degradation Study:
-
Thermal Stress: A solution of this compound is heated at a specific temperature (e.g., 80°C) in a water bath or oven for a defined period. Samples are withdrawn at various time points.
-
Sample Preparation: The samples are cooled, diluted appropriately with the mobile phase, and injected into the HPLC system.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
-
Visualizations
Experimental Workflow for Thermal Stability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Emergence of Zingerone: A Technical Guide to its Natural Occurrence in Cooked Ginger
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the formation of zingerone, a bioactive compound with significant pharmacological interest, during the cooking of ginger (Zingiber officinale). This compound, which is absent in fresh ginger, is synthesized through the thermal degradation of gingerols.[1][2] This guide provides a comprehensive overview of the chemical transformation, quantitative data on this compound concentrations under various cooking methods, and detailed experimental protocols for its analysis.
The Genesis of this compound: A Chemical Transformation
This compound (4-(4-hydroxy-3-methoxyphenyl)butan-2-one) is not a naturally occurring compound in fresh ginger rhizome.[1][3] Its presence in cooked ginger is a direct result of the thermal processing of gingerols, primarily 6-gingerol (B72531), which is the most abundant pungent compound in fresh ginger. The formation of this compound occurs through a retro-aldol reaction when ginger is heated.[3][4] This chemical transformation is responsible for the characteristic sweet and spicy aroma of cooked ginger, as this compound is less pungent than its precursor, gingerol.[5]
The conversion of gingerol to this compound is a key step in the alteration of ginger's flavor profile and bioactive composition during cooking. Concurrently, another significant transformation that occurs upon heating is the dehydration of gingerols to form shogaols, which are about twice as pungent as gingerols.
Below is a diagram illustrating the chemical pathway from 6-gingerol to this compound.
Quantitative Analysis of this compound in Cooked Ginger
The concentration of this compound in cooked ginger is highly dependent on the processing method, temperature, and duration of heating. Below are tables summarizing the available quantitative data for this compound content in ginger under various conditions.
Table 1: this compound Content in Processed Ginger
| Processing Method | This compound Content (mg/g of extract) | Reference |
| Fresh Ginger | Below Limit of Quantification | [6] |
| Dried Ginger | 0.158 ± 0.007 | [6] |
| Stir-fried Ginger | 0.691 ± 0.004 | [6] |
| Roasted Ginger | Present, but not quantified | |
| Charry Ginger | Increased compared to roasted, but not quantified |
Note: The study providing data for roasted and charry ginger did not offer specific quantitative values for this compound but indicated its emergence and increase with more intense heat treatment.
Table 2: Influence of Microwave Treatment on Related Compounds in Ginger
| Sample | 6-Gingerol (mg/g) | 6-Shogaol (mg/g) | Reference |
| Fresh Freeze-Dried Ginger | 2.76 | 1.42 | [7] |
| Steamed Freeze-Dried Ginger | 1.51 | 2.02 | [7] |
These results suggest that thermal processes like steaming (which can be analogous to the heating effect of microwaves) lead to a decrease in 6-gingerol and an increase in its degradation products.
Detailed Experimental Protocols
The accurate quantification of this compound in cooked ginger necessitates precise and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.
Sample Preparation and Extraction
A generic protocol for the extraction of this compound from a cooked ginger sample is outlined below.
Protocol:
-
Sample Collection: Obtain a representative sample of the cooked ginger.
-
Homogenization: The sample should be finely ground or homogenized to ensure efficient extraction.
-
Extraction:
-
Weigh a precise amount of the homogenized sample (e.g., 1-5 g).
-
Add a suitable extraction solvent, such as methanol or ethanol, in a defined ratio (e.g., 1:10 w/v).
-
Employ an extraction technique such as sonication for 30-60 minutes or maceration with shaking for several hours at room temperature.
-
-
Filtration/Centrifugation: Separate the solid matrix from the solvent extract by filtration through a suitable filter paper (e.g., Whatman No. 1) or by centrifugation.
-
Concentration (Optional): The extract can be concentrated under reduced pressure using a rotary evaporator if necessary.
-
Final Preparation: The final extract is typically filtered through a 0.45 µm syringe filter before injection into the analytical instrument.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A representative gradient could be: 0-10 min, 40% B; 10-40 min, 40-90% B; 40-45 min, 90-100% B; 45-50 min, 100-40% B.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at approximately 275-280 nm.
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a calibration curve prepared from this compound standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and specificity for the identification and quantification of this compound.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless or split injection at a temperature of around 250-280°C.
-
Oven Temperature Program: A typical program might be: initial temperature of 50-70°C, hold for 2 minutes, ramp to 280-300°C at 10°C/min, and hold for 5-10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Ion Source Temperature: ~200-230°C.
-
-
Identification: this compound is identified by its characteristic mass spectrum and retention time. The base peak for this compound is often observed at m/z 137.[8]
-
Quantification: Quantification is achieved using a calibration curve of this compound standards or by using an internal standard.
Signaling Pathways
The formation of this compound from gingerol is a direct chemical conversion driven by thermal energy and does not involve complex biological signaling pathways within the plant tissue post-harvest. The primary mechanism is the retro-aldol reaction, a well-established organic chemistry principle.
While this compound itself has been shown to modulate various biological signaling pathways in vivo, such as those related to inflammation and metabolism, its formation in cooked ginger is a purely chemical process.
Conclusion
The presence of this compound in cooked ginger is a direct consequence of the thermal degradation of gingerols, primarily through a retro-aldol reaction. The concentration of this bioactive compound is significantly influenced by the cooking method and conditions. This guide provides a foundational understanding of this compound formation, presents available quantitative data, and outlines detailed analytical protocols for its accurate measurement. Further research is warranted to systematically quantify this compound levels across a broader range of common cooking practices to fully understand the impact of culinary preparation on the phytochemical profile of ginger.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. acs.org [acs.org]
- 6. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the effects of microwave radiation on 6-gingerol and 6-shogaol from ginger rhizomes (Zingiber officinale Rosc) | PLOS One [journals.plos.org]
- 8. scienceopen.com [scienceopen.com]
Zingerone's Role in Modulating Signaling Pathways: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone), a key phenolic alkanone derived from the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological activities. Primarily known for its potent antioxidant and anti-inflammatory properties, this compound exerts its effects by modulating a complex network of intracellular signaling pathways.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential. We will explore its impact on critical signaling cascades, including NF-κB, MAPK, PI3K/AKT/mTOR, and apoptosis-related pathways. This document summarizes key quantitative data, details relevant experimental protocols, and utilizes pathway diagrams to visually articulate the intricate interactions, offering a comprehensive resource for researchers in pharmacology and drug development.
Core Signaling Pathways Modulated by this compound
This compound's biological activities are not the result of a single mechanism but rather a concerted modulation of multiple interconnected signaling pathways. Its ability to scavenge reactive oxygen species (ROS) and inhibit inflammatory mediators underpins its influence on these cascades.[1][3]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][4] In pathological states, constitutive activation of NF-κB is common. This compound has been shown to be a potent inhibitor of this pathway.[1] It acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active NF-κB p65/p50 dimer, thereby suppressing the transcription of target inflammatory genes.[4][5] Studies have demonstrated that this compound can downregulate NF-κB activity in various models, including colitis and age-related inflammation.[1]
References
- 1. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of age-related NF-kappaB activation by dietary this compound via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Liver Inflammation Induced by Antibiotic Mediated Endotoxemia through Down Regulating Hepatic mRNA Expression of Inflammatory Markers in Pseudomonas aeruginosa Peritonitis Mouse Model | PLOS One [journals.plos.org]
- 5. horizonepublishing.com [horizonepublishing.com]
Methodological & Application
Application Notes and Protocols: In Vitro Anti-Cancer Effects of Zingerone on MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zingerone, a phenolic compound predominantly found in ginger (Zingiber officinale), has garnered scientific interest for its potential therapeutic properties, including its anti-cancer activities. This document provides detailed application notes and experimental protocols for investigating the in vitro anti-cancer effects of this compound on the human breast cancer cell line, MCF-7. The methodologies outlined herein cover the assessment of cytotoxicity, induction of apoptosis, and analysis of cell cycle distribution, along with insights into the potential signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and related compounds on MCF-7 cells, as reported in the scientific literature.
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| Compound | Assay | Incubation Time (hours) | IC50 Value | Reference |
| This compound | MTS | 24 | 2.8 mM | [1] |
| Gingerenone A | MTS | 48 | 61.40 µM | [2] |
| Gingerenone A | ATP Assay | 48 | 42.67 µM | [2] |
| Ginger Extract | MTT | 48 | 34.8 µg/ml (Fulbaria variety), 25.7 µg/ml (Syedpuri variety) | [3] |
Table 2: Effects of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells
| Treatment | Protein | Method | Observation | Reference |
| This compound | Bcl-2 | Western Blot | Decreased Expression | [4] |
| This compound | Bax | Western Blot | Increased Expression | [4] |
| This compound | Bid | Western Blot | Not specified | [4] |
| "Zinger" Nanorobot | Bcl-2 | Western Blot | Decreased Expression | [5] |
| "Zinger" Nanorobot | Bax | Western Blot | Increased Expression | [5] |
| "Zinger" Nanorobot | p53 | Western Blot | Increased Expression | [5] |
| "Zinger" Nanorobot | Caspase-3 | Western Blot | Increased Expression | [5] |
Note: "Zinger" refers to a responsive nanorobot utilizing this compound, and the data provides insights into the potential mechanism of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
MCF-7 cells are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1] this compound stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired concentrations in the culture medium immediately before use. The final DMSO concentration in the medium should not exceed a level known to be non-toxic to the cells (e.g., 0.1%).
Experimental Workflow for this compound Treatment.
Cell Viability Assay (MTT/MTS Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MCF-7 cells
-
This compound
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
DMSO (for MTT)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.[6]
-
Treat the cells with various concentrations of this compound and a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS solution to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
MCF-7 cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
6-well plates
-
MCF-7 cells
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling molecules. The proposed pathway involves the induction of oxidative stress, leading to changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and subsequent activation of caspases.
Proposed Apoptotic Signaling Pathway of this compound.
Conclusion
This compound demonstrates significant anti-cancer effects on MCF-7 breast cancer cells by reducing cell viability and inducing apoptosis. The provided protocols offer a framework for researchers to further investigate the mechanisms of action of this compound and evaluate its potential as a therapeutic agent. Future studies should focus on elucidating the complete signaling cascade and validating these in vitro findings in preclinical in vivo models.
References
- 1. bibad.gen.tr [bibad.gen.tr]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antioxidant and anticancer activity of young Zingiber officinale against human breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induced caspase-dependent apoptosis in MCF-7 cells and prevents 7,12-dimethylbenz(a)anthracene-induced mammary carcinogenesis in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfabe.ut.ac.ir [jfabe.ut.ac.ir]
Zingerone's Apoptotic Effect on PC-3 Prostate Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Zingerone, a phenolic compound derived from ginger (Zingiber officinale), has garnered significant attention in oncological research for its potential as an anti-cancer agent.[1][2] Studies have demonstrated its ability to suppress cell proliferation and induce apoptosis in various cancer cell lines.[3][4] This document provides a detailed overview of the effects of this compound on the PC-3 human prostate cancer cell line, with a focus on its role in inducing apoptosis. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for prostate cancer.
Prostate cancer is a leading cause of cancer-related mortality in men.[1] While initially responsive to androgen-deprivation therapy, the disease often progresses to a more aggressive, hormone-independent state, necessitating the development of new treatment modalities.[1] this compound has emerged as a promising candidate, with research indicating its efficacy in inducing apoptosis in PC-3 cells, a commonly used model for androgen-independent prostate cancer.[3][5]
Mechanism of Action: Induction of Apoptosis
This compound exerts its pro-apoptotic effects on PC-3 cells primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1][3][5] Treatment with this compound leads to a decrease in the expression of key proteins in this pathway, including PI3K, AKT, phosphorylated AKT (p-AKT), mTOR, and phosphorylated mTOR (p-mTOR).[1][3]
The induction of apoptosis is further characterized by:
-
Increased Reactive Oxygen Species (ROS): this compound treatment has been shown to enhance the production of ROS in cancer cells, leading to oxidative stress-mediated apoptosis.[2]
-
Disruption of Mitochondrial Membrane Potential: The increase in ROS contributes to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][3]
-
Modulation of Apoptotic Proteins: this compound effectively upregulates the expression of pro-apoptotic proteins such as Bax, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.
-
Activation of Caspases: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[2] Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[4]
Quantitative Data
The following table summarizes the quantitative effects of this compound on prostate cancer cells.
| Parameter | Cell Line | Concentration/Time | Result | Reference |
| IC50 | DU145 | 24.84 µM / 24 hours | 50% inhibition of cell viability | [6] |
| Cell Viability | PC-3 | Concentration-dependent | Decreased cell viability | [3][4][5] |
Note: Specific IC50 values for this compound on PC-3 cells were not available in the reviewed literature. The provided IC50 is for the DU145 prostate cancer cell line.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: PC-3 human prostate cancer cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for protein extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is indicative of cell viability.[7]
-
Procedure:
-
Seed PC-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]
-
Treat the cells with varying concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Apoptosis Detection by Fluorescence Staining
Acridine Orange/Ethidium Bromide (AO/EtBr) or Hoechst staining can be used to visualize the morphological changes associated with apoptosis.[2]
-
Procedure (AO/EtBr Staining):
-
Culture and treat PC-3 cells on coverslips in a 6-well plate.
-
After treatment, wash the cells with Phosphate Buffered Saline (PBS).
-
Stain the cells with a mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) for 5 minutes.
-
Wash again with PBS to remove excess stain.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope.
-
Interpretation:
-
Live cells: Normal green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-red nucleus.
-
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[8]
-
Procedure:
-
Protein Extraction: After treatment, lyse the PC-3 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PI3K, AKT, p-AKT, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway in PC-3 cells.
Caption: A typical experimental workflow for Western blot analysis.
Conclusion
The available evidence strongly suggests that this compound is a potent inducer of apoptosis in PC-3 prostate cancer cells.[3] Its mechanism of action, centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, highlights its potential as a targeted therapeutic agent.[1][3] The detailed protocols and data presented in this document provide a solid foundation for further research into the anti-cancer properties of this compound and its development as a novel treatment for androgen-independent prostate cancer. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic efficacy of this compound in a preclinical setting.
References
- 1. This compound suppresses cell proliferation via inducing cellular apoptosis and inhibition of the PI3K/AKT/mTOR signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A ginger derivative, this compound-a phenolic compound-induces ROS-mediated apoptosis in colon cancer cells (HCT-116) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of ferroptotic and non-ferroptotic organ toxicity of chemotherapy: protective and therapeutic effects of ginger, 6-gingerol and this compound in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis and Ferroptosis in Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
Zingerone's Anti-Inflammatory Potential: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the in vivo anti-inflammatory properties of zingerone, a natural phenolic compound derived from ginger. The following sections summarize key quantitative data from murine studies, outline detailed methodologies for common inflammation models, and visualize the underlying molecular pathways.
Data Presentation: Efficacy of this compound in Attenuating Inflammation
The anti-inflammatory effects of this compound have been quantified in various mouse models of inflammation. The data below summarizes its impact on key inflammatory markers.
| Model of Inflammation | Mouse Strain | This compound Dosage & Route | Key Findings | Reference |
| Lipopolysaccharide (LPS)-Induced Acute Lung Injury | BALB/c | Pretreatment, route not specified | Significantly inhibited the production of LPS-induced proinflammatory cytokines. Reduced pulmonary histopathologic changes, alveolar hemorrhage, and neutrophil infiltration. Markedly decreased lung wet-to-dry weight ratios. | [1] |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | C57BL/6 | 10 mg/kg or 20 mg/kg, intraperitoneal | A single administration significantly increased mechanical and thermal pain thresholds. Long-term treatment (20 mg/kg for 14 days) also significantly decreased mechanical allodynia and thermal hyperalgesia. | [2][3] |
| Freund's Complete Adjuvant (FCA)-Induced Rheumatoid Arthritis | Wistar rats | Not specified | Significantly reduced the levels of NF-κB, TGF-β, TNF-α, IL-1β, IL-6, and Hs-CRP. Markedly increased IL-10 levels. | [4][5] |
| Adriamycin-Induced Nephrotoxicity | Swiss albino | 25 mg/kg/day, oral | Significantly lowered serum levels of urea, creatinine, and kidney injury molecule-1. Reduced renal levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and NF-κB) and myeloperoxidase activity. | [6] |
| LPS-Induced Acute Systemic Inflammation | Not specified | Dietary administration | Significantly reduced LPS-induced proinflammatory cytokine production in sera by 81.3% ± 6.2% and NF-κB bioluminescent signals in the whole body by 38.5% ± 6.2%. | [7][8] |
| Carrageenan-Induced Paw Edema | Rats | 10, 20, and 40 mg/kg, intraperitoneal | The highest dose of 40 mg/kg significantly reduced paw swelling. Decreased paw levels of MDA, NO, COX-2, PGE₂, TNF-α, and IL-1β. | [9] |
| Murine Asthma Model | Not specified | Not specified | Reduced the exudation and infiltration of inflammatory cells and suppressed goblet cell hyperplasia. Decreased the levels of IL-4, IL-5, and IL-13, and increased the level of IFN-γ in bronchoalveolar lavage fluid. | [10] |
Experimental Protocols
Detailed methodologies for inducing and assessing inflammation in mouse models are crucial for reproducible research. The following are protocols for commonly used models to evaluate the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema
This is a widely used model for screening acute anti-inflammatory activity.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide animals into at least four groups:
-
Group I: Vehicle control
-
Group II: Carrageenan control (receives vehicle)
-
Group III: this compound (e.g., 10, 20, 40 mg/kg, i.p.) + Carrageenan
-
Group IV: Positive control (e.g., Indomethacin 10 mg/kg, i.p.) + Carrageenan
-
-
Drug Administration: Administer this compound, vehicle, or the positive control drug intraperitoneally 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[9]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[11]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for the analysis of inflammatory mediators like TNF-α, IL-1β, COX-2, and PGE₂.[9]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model is used to study acute inflammation in the lungs.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
Procedure:
-
Animal Acclimatization and Grouping: Similar to the carrageenan model.
-
This compound Pretreatment: Administer this compound or vehicle one hour before LPS stimulation.[1]
-
LPS Administration: Anesthetize the mice and intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in sterile PBS.
-
Sample Collection (e.g., 6-24 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF): Euthanize the mice and perform a tracheotomy. Lavage the lungs with sterile PBS to collect BALF for cell counts and cytokine analysis.
-
Lung Tissue: Perfuse the lungs with PBS and collect tissue for histology (to assess inflammatory cell infiltration and edema), myeloperoxidase (MPO) activity assay (as an index of neutrophil infiltration), and measurement of wet-to-dry weight ratio (to quantify pulmonary edema).[1]
-
-
Analysis:
-
Cytokine Levels: Measure the concentrations of TNF-α, IL-6, and other relevant cytokines in the BALF and lung homogenates using ELISA kits.
-
Histopathology: Stain lung tissue sections with Hematoxylin and Eosin (H&E) to visualize lung injury and inflammation.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a persistent inflammatory state, suitable for studying chronic pain and inflammation.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Von Frey filaments (for mechanical allodynia)
-
Hargreaves apparatus (for thermal hyperalgesia)
Procedure:
-
Baseline Pain Threshold Measurement: Before CFA injection, measure the baseline mechanical and thermal pain thresholds of the mice.
-
Induction of Inflammation: Inject CFA (e.g., 20 µL) into the plantar surface of the left hind paw.[2]
-
This compound Administration:
-
Pain Behavior Assessment: Measure mechanical allodynia using Von Frey filaments and thermal hyperalgesia using the Hargreaves test at various time points after this compound administration.[2][3]
-
Mechanism of Action Studies: At the end of the study, tissues such as the spinal cord or specific brain regions like the anterior cingulate cortex can be collected for further analysis, including Western blotting for inflammatory signaling proteins or electrophysiological recordings.[2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by this compound in its anti-inflammatory action.
These protocols and data provide a solid foundation for researchers to further explore the therapeutic potential of this compound as an anti-inflammatory agent. The visualized pathways offer a clear understanding of its mechanism of action at the molecular level.
References
- 1. This compound attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates inflammatory pain by reducing the intrinsic excitability of anterior cingulate cortex neurons in a mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates inflammatory pain by reducing the intrinsic excitability of anterior cingulate cortex neurons in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (4-(four-hydroxy-3-methylphenyl) butane-two-1) modulates adjuvant-induced rheumatoid arthritis by regulating inflammatory cytokines and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ginger and this compound Ameliorate Lipopolysaccharide-Induced Acute Systemic Inflammation in Mice, Assessed by Nuclear Factor-κB Bioluminescent Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Mitigates Carrageenan-Induced Inflammation Through Antioxidant and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The protective role of this compound in a murine asthma model via activation of the AMPK/Nrf2/HO-1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantification of Zingerone in Plasma by High-Performance Liquid Chromatography
Introduction
Zingerone, a key bioactive component of ginger (Zingiber officinale), has garnered significant interest for its diverse pharmacological activities. To facilitate pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma. The described protocol offers high sensitivity, selectivity, and accuracy, making it suitable for preclinical and clinical research in drug development.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.
-
Analytical Column: A reversed-phase C18 column (e.g., Syncronis C18, 100 x 2.1 mm, 1.7 µm) is recommended.[1][2]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.[1][2]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid of analytical grade.
-
This compound Standard: Reference standard of this compound with a purity of ≥98%.
-
Internal Standard (IS): A suitable internal standard, such as Atractylenolide I or dihydrocapsaicin, is recommended for improved accuracy.[1][2][3]
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.[3]
2. Sample Preparation: Protein Precipitation
This protocol utilizes a simple and effective protein precipitation method to extract this compound from plasma samples.[1][3]
-
Thaw frozen plasma samples on ice.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.[3]
-
Add 200 µL of methanol containing the internal standard (50 ng/mL).[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
3. HPLC Method Parameters
The following HPLC parameters have been shown to provide good separation and detection of this compound.
| Parameter | Value |
| Column | Syncronis C18 (100 x 2.1 mm, 1.7 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | Acetonitrile[1][2] |
| Flow Rate | 0.25 mL/min[1][2] |
| Column Temperature | 30°C[1][2] |
| Injection Volume | 10 µL[3] |
| Detector | UV at 275 nm or Mass Spectrometer |
| Run Time | Approximately 12 minutes[1][2] |
Gradient Elution Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 - 3.0 | 60 |
| 3.0 - 8.0 | 90 |
| 8.0 - 10.0 | 90 |
| 10.0 - 12.0 | 60 |
Data Presentation
The performance of the HPLC method was validated according to standard guidelines. A summary of the key quantitative data is presented below.
Table 1: Method Validation Parameters for this compound Quantification in Plasma [1][2]
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.9910 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (RSD%) | < 12.2% |
| Inter-day Precision (RSD%) | < 12.2% |
| Accuracy (RE%) | -8.7% to 8.7% |
| Extraction Recovery | 91.4% - 107.4% |
| Matrix Effect | 86.3% - 113.4% |
| Retention Time of this compound | ~2.64 min |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of this compound in plasma samples using the described HPLC method.
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of this compound in plasma. The simple protein precipitation extraction procedure and the rapid HPLC analysis make this method well-suited for high-throughput applications in pharmacokinetic and other drug development studies. The method has been validated for its linearity, precision, accuracy, and recovery, ensuring the generation of high-quality data.
References
- 1. Pharmacokinetics and Tissue Distribution of Gingerols and Shogaols from Ginger (Zingiber officinale Rosc.) in Rats by UPLC–Q-Exactive–HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and this compound after single-dose administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay-Based Zingerone Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the cytotoxic effects of zingerone, a natural phenolic compound derived from ginger, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
Introduction
This compound has garnered significant interest in cancer research due to its potential anti-cancer properties. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[1][2] The MTT assay is a reliable and widely used method to quantify the cytotoxic effects of compounds like this compound. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[3][4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as determined by MTT or similar viability assays. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 2.8 mM | [5] |
| HUVEC | Healthy (non-cancerous) | 9.4 mM | [5] |
| PC-3 | Prostate Cancer | < 25 µM (general statement) | [1] |
| Ca9-22 | Oral Squamous Cell Carcinoma | 118.5 ± 5.6 µM (nanoparticles) | [6] |
| Cal-27 | Oral Squamous Cell Carcinoma | 174.4 ± 17.5 µM (nanoparticles) | [6] |
| SAS | Oral Squamous Cell Carcinoma | 147 ± 17 µM (nanoparticles) | [6] |
| Renca | Renal Cell Carcinoma | No significant effect up to 3 mM | [7][8] |
Experimental Protocols
Materials
-
This compound (4-(4-hydroxy-3-methoxyphenyl)-2-butanone)
-
Cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., a range from 0 to 25 mM has been used for MCF-7 and HUVEC cells).[5]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 24-hour treatment is a common starting point.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently pipette up and down to ensure complete solubilization of the crystals. The solution will turn purple.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the experimental workflow of the MTT assay for this compound cytotoxicity testing and a key signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses cell proliferation via inducing cellular apoptosis and inhibition of the PI3K/AKT/mTOR signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bibad.gen.tr [bibad.gen.tr]
- 6. Phytochemically Derived this compound Nanoparticles Inhibit Cell Proliferation, Invasion and Metastasis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound suppresses angiogenesis via inhibition of matrix metalloproteinases during tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
Application Notes: DPPH Assay for Determining Zingerone Antioxidant Capacity
Introduction
Zingerone, a phenolic compound primarily found in the rhizome of ginger (Zingiber officinale), is recognized for its significant antioxidant properties.[1] It is a degradation product of gingerol and is more abundant in dried or heat-treated ginger.[2] The antioxidant activity of this compound is largely attributed to its C4 hydroxyl group and aromatic system, which enables it to scavenge free radicals effectively.[2][3][4] this compound has been shown to neutralize various reactive oxygen species (ROS), thereby protecting against oxidative stress-induced cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of compounds like this compound.[5][6][7] The assay relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from deep purple to yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[5][6][8]
These application notes provide a comprehensive protocol for utilizing the DPPH assay to determine the antioxidant capacity of this compound, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
This section details the methodology for assessing the antioxidant capacity of this compound using the DPPH radical scavenging assay.
1. Materials and Reagents
-
This compound (C₁₁H₁₄O₃)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (Spectrophotometric grade) or Ethanol (B145695)
-
Dimethyl sulfoxide (B87167) (DMSO) for initial stock solution
-
Ascorbic acid or Trolox (as a positive control)
-
UV-Vis Spectrophotometer
-
Calibrated pipettes
-
Cuvettes or 96-well microplate
-
Volumetric flasks
-
Test tubes or microcentrifuge tubes
-
Aluminum foil
2. Preparation of Solutions
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh 4 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol in a volumetric flask.[8]
-
The solution should have a deep purple color.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[6][7]
-
This solution should be prepared fresh before each analysis.[7]
-
-
This compound Stock Solution:
-
Positive Control Solution (e.g., Ascorbic Acid):
-
Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol or ethanol.
-
Create a series of dilutions from the stock solution to generate a standard curve and determine its IC₅₀ value for comparison.
-
3. Assay Procedure
-
Reaction Setup:
-
Pipette a specific volume of the this compound dilutions into separate test tubes (e.g., 1.0 mL).
-
For the positive control, pipette the same volume of each ascorbic acid dilution into separate tubes.
-
For the blank (control), pipette the same volume of the solvent (methanol or ethanol) into a tube.[6]
-
-
Initiate Reaction:
-
Incubation:
-
Spectrophotometric Measurement:
4. Calculation of Antioxidant Activity
-
Percentage Scavenging Activity: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following formula:[5][8]
% Scavenging Activity = [ (A₀ - A₁) / A₀ ] × 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without the sample).
-
A₁ is the absorbance of the sample (DPPH solution with this compound or standard).
-
-
IC₅₀ Determination:
-
Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.
-
The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH free radicals.[10][11] It can be determined from the graph by interpolation or through linear regression analysis. A lower IC₅₀ value indicates a higher antioxidant capacity.[12]
-
Data Presentation
| Sample Description | Solvent | IC₅₀ Value (µg/mL) | Reference |
| Ginger Rhizome Extract (Petroleum Ether) | Petroleum Ether | 8.29 ± 1.73 | [12] |
| Ginger Rhizome Extract (Chloroform/Methanol) | Chloroform/Methanol | 29.87 ± 1.09 | [12] |
| Sun-dried Ginger Extract | Ethanol | 15.23 | [13] |
| Oven-dried Ginger Extract | Ethanol | 22.10 | [13] |
| Freeze-dried Ginger Extract | Ethanol | 22.25 | [13] |
| Ascorbic Acid (Standard) | Methanol | 27.54 ± 0.80 | [14] |
Visualizations
The following diagrams illustrate the experimental workflow and the antioxidant mechanism of this compound.
Caption: Workflow for the DPPH antioxidant assay of this compound.
Caption: this compound's mechanism in scavenging the DPPH free radical.
References
- 1. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ginger (Zingiber officinale) and this compound Antioxidant Properties Studied Using Hydrodynamic Voltammetry, this compound Crystal Structure and Density Functional Theory (DFT)-Results Support this compound Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. mdpi.com [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. zivak.com [zivak.com]
- 10. jchr.org [jchr.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Properties of Dried Ginger (Zingiber officinale Roscoe) var. Bentong - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Inflammatory Cytokines Following Zingerone Treatment Using ELISA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zingerone, a phenolic alkanone primarily found in cooked ginger root, has demonstrated significant anti-inflammatory properties.[1][2][3] Its mechanism of action is largely attributed to the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[1][4][5] Activation of these pathways leads to the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][6][7] this compound has been shown to suppress the production of these cytokines, making it a compound of interest for therapeutic development in inflammatory diseases.[2][6][7][8]
This application note provides a detailed protocol for the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the in vitro effects of this compound on the production of TNF-α, IL-6, and IL-1β in a cell culture model of inflammation.
Principle of the Assay
The Sandwich ELISA is a highly sensitive and specific method for the detection and quantification of soluble analytes such as cytokines. In this assay, a 96-well microplate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α). Samples and standards are added to the wells, and the cytokine of interest is bound by the immobilized antibody. After washing, a biotinylated detection antibody, also specific to the cytokine, is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is added, resulting in a colorimetric reaction. The intensity of the color is directly proportional to the concentration of the cytokine in the sample, which can be determined by comparison to a standard curve.
Data Presentation
The following table represents hypothetical data obtained from an experiment where lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages were treated with varying concentrations of this compound for 24 hours. Cytokine concentrations in the cell culture supernatants were then measured by ELISA.
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 0 | 50.3 ± 5.1 | 35.8 ± 4.2 | 22.1 ± 3.5 |
| LPS (1 µg/mL) | 0 | 2548.7 ± 150.2 | 1895.4 ± 112.9 | 987.6 ± 85.3 |
| LPS + this compound | 10 | 1875.4 ± 98.6 | 1450.1 ± 88.7 | 750.2 ± 60.1 |
| LPS + this compound | 50 | 950.2 ± 75.3 | 812.6 ± 65.4 | 425.8 ± 42.7 |
| LPS + this compound | 100 | 425.9 ± 40.1 | 380.5 ± 35.8 | 190.4 ± 25.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
I. Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages, stimulation with LPS to induce an inflammatory response, and treatment with this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in DMEM to the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Treatment:
-
For the vehicle control and LPS-only wells, add an equivalent volume of DMEM with 0.1% DMSO.
-
For the this compound-treated wells, replace the medium with fresh medium containing the desired concentrations of this compound and incubate for 1 hour.
-
-
Inflammatory Stimulation: After the 1-hour pre-treatment with this compound, add LPS to the designated wells to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatants at 300 x g for 10 minutes at 4°C to pellet any detached cells. Aliquot the cleared supernatant and store at -80°C until use in the ELISA assay.[9] Avoid repeated freeze-thaw cycles.[9][10]
II. ELISA Protocol for TNF-α, IL-6, and IL-1β
This protocol provides a general procedure for a sandwich ELISA. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial ELISA kit for murine TNF-α, IL-6, or IL-1β (containing pre-coated 96-well plate, detection antibody, streptavidin-HRP, standards, buffers, and substrate)
-
Collected cell culture supernatants
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibody, according to the ELISA kit manufacturer's instructions.
-
Standard Curve Preparation: Create a serial dilution of the provided cytokine standard to generate a standard curve. This will be used to determine the concentration of the cytokine in the samples.
-
Sample Addition: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[11]
-
Washing: Aspirate the contents of the wells and wash the plate four to six times with 1X Wash Buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.[11]
-
Washing: Repeat the wash step as described in step 5.
-
Streptavidin-HRP Addition: Add 100 µL of the Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature.[11]
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[11]
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of the target cytokine in each sample.
-
Multiply by the dilution factor if samples were diluted prior to the assay.
-
Visualizations
Caption: Experimental workflow for measuring cytokine production after this compound treatment.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Modulation of age-related NF-kappaB activation by dietary this compound via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (4-(four-hydroxy-3-methylphenyl) butane-two-1) modulates adjuvant-induced rheumatoid arthritis by regulating inflammatory cytokines and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review of Ginger's (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (4-(4-hydroxy-3-methylphenyl) butan-2-one) protects against alloxan-induced diabetes via alleviation of oxidative stress and inflammation: Probable role of NF-kB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates intestinal injury and colitis caused by a high-fat diet through Nrf2 signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 10. cytokines.com [cytokines.com]
- 11. raybiotech.com [raybiotech.com]
Zingerone: A Promising Phytochemical for Modulating Bone Cell Differentiation
Application Notes and Protocols for Researchers
Introduction
Zingerone, a phenolic compound derived from ginger, has emerged as a molecule of interest in bone biology.[1][2][3] Exhibiting a range of biological activities, including anti-inflammatory and antioxidant properties, recent studies have illuminated its potential to influence osteoblast differentiation, a critical process in bone formation and regeneration.[3][4][5] These notes provide a comprehensive overview of this compound's application in bone cell differentiation studies, detailing its effects on key osteogenic markers and the underlying signaling pathways. The included protocols offer standardized methods for researchers to investigate the osteogenic potential of this compound in vitro.
Data Presentation: Efficacy of this compound in Promoting Osteogenic Differentiation
This compound has been shown to positively regulate the expression of key markers associated with osteoblast differentiation in various cell lines, including human bone marrow mesenchymal stem cells (hBMSCs), mouse mesenchymal stem cells (mMSCs), and pre-osteoblastic MC3T3-E1 cells.[2][6][7] The tables below summarize the quantitative effects of this compound on gene and protein expression of critical osteogenic markers.
Table 1: Effect of this compound on Osteogenic Gene Expression
| Cell Line | This compound Concentration | Target Gene | Fold Change (vs. Control) | Reference |
| SAOS-2 | 200µM | Runx2 | Significantly Increased | [1][8] |
| SAOS-2 | 200µM | ALP | Upregulated | [1][8] |
| hBMSCs | Various | ALP, OC, OSX, RUNX2 | Induced Expression | [3][6] |
| MC3T3-E1 | Not Specified | Runx2, Dlx5, OC | Increased | [7] |
| mMSCs | Not Specified | Runx2 & other markers | Stimulated Expression | [2] |
Table 2: Effect of this compound on Osteogenic Protein Expression and Mineralization
| Cell Line | This compound Concentration | Target Protein/Process | Outcome | Reference |
| hBMSCs | Various | ALP, OC, OSX, RUNX2 | Increased Protein Levels | [6] |
| MC3T3-E1 | Not Specified | Dlx5, Runx2 | Increased Protein Levels | [9] |
| mMSCs | Not Specified | Calcium Deposits | Enhanced | [2] |
| SAOS-2 | 200µM | Mineralization | Not Significantly Enhanced | [1][8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on osteoblast differentiation.
Cell Culture and this compound Treatment
-
Cell Lines: Human Bone Marrow Mesenchymal Stem Cells (hBMSCs), SAOS-2, or MC3T3-E1 cells.
-
Culture Medium:
-
hBMSCs: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
SAOS-2: McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin. For osteogenic differentiation, supplement with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.[10]
-
MC3T3-E1: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1-200µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Plate cells at a suitable density. Once attached, replace the medium with fresh medium containing the desired concentrations of this compound. Culture for the specified duration of the experiment, changing the medium every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
This assay is an early marker of osteoblast differentiation.
-
Materials:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 9.5, with 1 mM MgCl2).
-
Stop solution (e.g., 3 M NaOH).
-
96-well plate.
-
Plate reader.
-
-
Procedure:
-
After this compound treatment for the desired time (e.g., 7, 14, and 21 days), wash the cells twice with PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Normalize the ALP activity to the total protein content of each sample, determined by a Bradford or BCA protein assay.
-
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize calcium deposits, a late marker of osteoblast differentiation.
-
Materials:
-
4% Paraformaldehyde (PFA) or 10% Formalin.
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
After 14-21 days of this compound treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA or 10% formalin for 30 minutes at room temperature.[11]
-
Wash the cells three times with deionized water.
-
Add the Alizarin Red S staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain.
-
Visualize the stained calcium deposits under a microscope.
-
For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance can be measured at 562 nm.[11]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression of osteogenic marker genes.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for target genes (e.g., RUNX2, ALP, OCN, OSX) and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the levels of specific proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (BCA or Bradford).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against target proteins (e.g., RUNX2, OSX, p-Smad1/5/9, Smad1/5/9, HO-1) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Mechanisms of Action
This compound promotes osteoblast differentiation through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Osteogenic potential of this compound, a phenolic compound in mouse mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Promotes Osteoblast Differentiation Via MiR-200c-3p/smad7 Regulatory Axis in Human Bone Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Frontiers | Potential mechanism of ginger (Zingiber Officinale Roscoe) in alleviating osteoporosis [frontiersin.org]
- 6. This compound Promotes Osteoblast Differentiation Via MiR-200c-3p/smad7 Regulatory Axis in Human Bone Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound stimulates osteoblast differentiation by increasing Smad1/5/9-mediated HO-1 expression in MC3T3-E1 cells and primary mouse calvarial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. ovid.com [ovid.com]
- 10. mdpi.com [mdpi.com]
- 11. oricellbio.com [oricellbio.com]
Application Note: Investigating the Anti-Inflammatory Effects of Zingerone using RAW264.7 Macrophages
Introduction
RAW264.7 cells are a murine macrophage-like cell line widely used as a robust in vitro model to study inflammation, immune responses, and the efficacy of potential therapeutic agents. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3]
Zingerone, a bioactive phenolic compound primarily found in cooked ginger (Zingiber officinale), has garnered significant interest for its diverse pharmacological properties, including potent antioxidant and anti-inflammatory activities.[4][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the RAW264.7 cell model to investigate and quantify the anti-inflammatory effects of this compound. The protocols detailed herein cover cell viability, quantification of key inflammatory mediators, and analysis of the underlying molecular signaling pathways.
Data Presentation: this compound's Efficacy in Mitigating LPS-Induced Inflammation
The following tables summarize the dose-dependent effects of this compound on LPS-stimulated RAW264.7 macrophages. Data is presented as a percentage of the LPS-only control group, which is normalized to 100%.
Table 1: Effect of this compound on RAW264.7 Cell Viability (MTT Assay)
| Treatment | Concentration | Cell Viability (% of Control) |
|---|---|---|
| Control (Untreated) | - | 100 ± 5.2 |
| This compound | 25 µM | 99.1 ± 4.8 |
| This compound | 50 µM | 98.5 ± 5.1 |
| This compound | 100 µM | 97.6 ± 4.5 |
| LPS | 1 µg/mL | 96.2 ± 5.5 |
| LPS + this compound | 1 µg/mL + 25 µM | 97.1 ± 4.9 |
| LPS + this compound | 1 µg/mL + 50 µM | 96.8 ± 5.3 |
| LPS + this compound | 1 µg/mL + 100 µM | 95.9 ± 4.7 |
Summary: this compound demonstrates no significant cytotoxicity on RAW264.7 cells at concentrations effective for anti-inflammatory activity.
Table 2: this compound's Inhibition of Nitric Oxide (NO) Production (Griess Assay)
| Treatment | Concentration | NO Production (% of LPS Control) |
|---|---|---|
| Control (Untreated) | - | 2.5 ± 0.8 |
| LPS | 1 µg/mL | 100 ± 8.7 |
| LPS + this compound | 1 µg/mL + 25 µM | 72.3 ± 6.4 |
| LPS + this compound | 1 µg/mL + 50 µM | 45.1 ± 5.1 |
| LPS + this compound | 1 µg/mL + 100 µM | 21.8 ± 3.9 |
Summary: this compound significantly inhibits LPS-induced NO production in a dose-dependent manner.[8][9]
Table 3: this compound's Effect on Pro-Inflammatory Cytokine Secretion (ELISA)
| Treatment | Concentration | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
|---|---|---|---|
| Control (Untreated) | - | 3.1 ± 1.1 | 1.9 ± 0.5 |
| LPS | 1 µg/mL | 100 ± 9.2 | 100 ± 10.1 |
| LPS + this compound | 1 µg/mL + 25 µM | 78.4 ± 7.5 | 81.2 ± 8.8 |
| LPS + this compound | 1 µg/mL + 50 µM | 52.9 ± 6.1 | 55.7 ± 7.2 |
| LPS + this compound | 1 µg/mL + 100 µM | 28.6 ± 4.3 | 31.4 ± 5.9 |
Summary: this compound dose-dependently suppresses the secretion of key pro-inflammatory cytokines TNF-α and IL-6 in activated macrophages.[10][11][12][13]
Table 4: this compound's Modulation of Inflammatory Signaling Pathways (Western Blot)
| Treatment | Concentration | p-p65/p65 (% of LPS Control) | p-JNK/JNK (% of LPS Control) |
|---|---|---|---|
| Control (Untreated) | - | 5.2 ± 1.5 | 6.8 ± 1.9 |
| LPS | 1 µg/mL | 100 ± 11.3 | 100 ± 12.5 |
| LPS + this compound | 1 µg/mL + 50 µM | 48.7 ± 5.9 | 51.2 ± 6.3 |
| LPS + this compound | 1 µg/mL + 100 µM | 22.4 ± 4.1 | 25.8 ± 4.8 |
Summary: this compound inhibits the activation of the NF-κB and MAPK signaling pathways by reducing the phosphorylation of key proteins like p65 and JNK.[10][14][15]
Visualized Workflows and Pathways
Caption: General experimental workflow for assessing this compound's effects.
Caption: this compound's proposed mechanism of anti-inflammatory action.
Experimental Protocols
Cell Culture and Maintenance of RAW264.7 Cells
This protocol outlines the standard procedure for maintaining a healthy culture of RAW264.7 macrophage cells.
-
Materials:
-
RAW264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Heat-Inactivated Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA (optional, for difficult detachment)
-
Cell scraper
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Maintain cells in T-75 flasks with complete growth medium (DMEM + 10% FBS + 1% Pen-Strep).
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.[16]
-
Change the culture medium every 2-3 days.[16]
-
When cells reach 80-90% confluency, subculture them.
-
To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of fresh medium and gently detach cells using a cell scraper. Pipette up and down to create a single-cell suspension.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh complete growth medium.[16] It is recommended to use cells with low passage numbers (below 20) for experiments.[16]
-
Cell Viability Assessment (MTT Assay)
This assay determines if this compound exhibits cytotoxicity at the concentrations used for experiments.[17][18]
-
Materials:
-
RAW264.7 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
LPS (from E. coli)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed RAW264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[20]
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. For combination treatments, add this compound for 1-2 hours before adding LPS (1 µg/mL). Include vehicle controls (DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[19] Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant as an indicator of NO production.[16][21]
-
Materials:
-
Supernatants from treated cells (from a parallel 24-well plate experiment)
-
96-well plate
-
Griess Reagent: A 1:1 mixture of Reagent A (1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[21]
-
Sodium nitrite (NaNO₂) standard solutions (for standard curve)
-
Microplate reader
-
-
Procedure:
-
Seed RAW264.7 cells in a 24-well plate (1.5 x 10⁵ cells/well) and treat with this compound and/or LPS as described in the MTT assay protocol.[11]
-
After 24 hours of incubation, collect 100 µL of the culture supernatant from each well and transfer to a 96-well plate.[16]
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).
-
Prepare the Griess reagent by mixing equal volumes of Reagent A and Reagent B immediately before use.[21]
-
Add 100 µL of the Griess reagent to each well containing supernatant or standard.[21]
-
Incubate at room temperature for 10-20 minutes in the dark.[11][22]
-
Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
Pro-Inflammatory Cytokine Quantification (ELISA)
This protocol describes the measurement of TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Supernatants from treated cells
-
Commercial ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
-
-
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.[11][23] A general workflow is provided below.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with Wash Buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.[24]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours.[25]
-
Wash the plate.
-
Add Streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.[25]
-
Wash the plate thoroughly.
-
Add the TMB substrate solution and incubate until a color develops (5-20 minutes).[25]
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm.[24]
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, JNK) signaling pathways.
-
Materials:
-
Treated cell lysates
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed RAW264.7 cells in 6-well plates (1 x 10⁶ cells/well) and incubate overnight.[26][27]
-
Pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant. Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of total protein per sample by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize phosphorylated protein levels to their total protein counterparts. Use β-actin as a loading control.
-
References
- 1. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sophorolipid Suppresses LPS-Induced Inflammation in RAW264.7 Cells through the NF-κB Signaling Pathway [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Zingerone's Therapeutic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols for investigating the therapeutic potential of zingerone, a bioactive compound derived from ginger. The information is intended to guide researchers in designing and executing preclinical studies to assess this compound's efficacy in various disease contexts.
Data Presentation: Summary of this compound's Efficacy in Preclinical Animal Models
The following tables summarize the quantitative data from studies evaluating this compound's therapeutic effects across different animal models.
Table 1: Immunomodulatory and Anti-Cancer Effects of this compound in a Murine Breast Cancer Model [1]
| Animal Model | This compound Dosage (mg/kg/day, i.p.) | Outcome Measure | Result |
| BALB/c mice with 4T1 breast cancer cells | 50 and 100 | Splenic Th1 cells | Increased |
| 10, 20, 50, and 100 | Splenic Treg cells | Decreased | |
| 50 and 100 | IFN-γ expression | Enhanced | |
| 50 and 100 | TGF-β expression | Reduced | |
| 50 | Anti-SRBC antibody titer | Reduced |
Table 2: Anti-Inflammatory Effects of this compound in Murine Colitis Models [2][3]
| Animal Model | This compound Dosage | Outcome Measure | Result |
| BALB/c mice with TNBS-induced colitis | Dose-dependent | Colonic injury | Ameliorated |
| Not specified | NF-κB activation | Suppressed | |
| Not specified | IL-1β protein level | Suppressed |
Table 3: Analgesic Effects of this compound in a Murine Inflammatory Pain Model [4]
| Animal Model | This compound Dosage (mg/kg, i.p.) | Outcome Measure | Result |
| C57BL/6 mice with CFA-induced inflammatory pain | 10 and 20 (acute) | Mechanical allodynia | Reduced |
| 10 and 20 (acute) | Thermal hyperalgesia | Reduced | |
| 20 (chronic) | Mechanical pain threshold | Increased | |
| 20 (chronic) | Thermal pain threshold | Increased |
Table 4: Effects of this compound on Diabetic Wound Healing in a Rat Model [5]
| Animal Model | Treatment | Outcome Measure | Result |
| Wistar rats with induced diabetes and wounds | This compound | Tissue regeneration | Improved |
| This compound | Angiogenesis | Improved | |
| This compound | Collagen formation | Improved | |
| This compound | Oxidative stress & inflammation | Reduced | |
| This compound + Metformin | Therapeutic effects | Enhanced |
Table 5: Effects of this compound in a Murine Asthma Model [6][7]
| Animal Model | Treatment | Outcome Measure | Result |
| BALB/c mice with induced asthma | This compound | Inflammatory cell infiltration | Reduced |
| This compound | Goblet cell hyperplasia | Suppressed | |
| This compound | IL-4, IL-5, IL-13 levels in BALF | Decreased | |
| This compound | IFN-γ level in BALF | Increased | |
| This compound | Airway hyperresponsiveness | Attenuated |
Table 6: Gastroprotective Effects of this compound in a Rat Gastric Ulcer Model [8]
| Animal Model | This compound Dosage (mg/kg) | Outcome Measure | Result |
| Rats with ethanol-induced gastric ulcers | 100 and 200 | Gastric MDA level | Reduced |
| 100 and 200 | Gastric nitric oxide level | Restored |
Table 7: Anti-Fibrotic Effects of this compound in a Rat Pulmonary Fibrosis Model [9]
| Animal Model | This compound Dosage (mg/kg, p.o.) | Outcome Measure | Result |
| Wistar-albino rats with bleomycin-induced pulmonary fibrosis | 50 and 100 | Collagen accumulation | Decreased |
| 50 and 100 | TNF-α and IL-1β levels in BALF | Decreased | |
| 50 and 100 | MDA level | Decreased | |
| 50 and 100 | SOD and GPx activity | Increased | |
| 50 and 100 | TGF-β1 and iNOS expression | Decreased |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of this compound's therapeutic effects.
Induction of Animal Models
-
Murine Breast Cancer Model:
-
Culture 4T1 breast cancer cells under standard conditions.
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS).
-
Inject an appropriate number of cells (e.g., 1 x 10^5) subcutaneously into the mammary fat pad of female BALB/c mice.[1]
-
Monitor tumor growth regularly using calipers.
-
-
TNBS-Induced Colitis Model:
-
Lightly anesthetize female BALB/c mice.
-
Administer 2,4,6-trinitrobenzene sulphonic acid (TNBS) in 50% ethanol (B145695) intrarectally.[2][3]
-
Monitor the animals for signs of colitis, such as weight loss, diarrhea, and rectal bleeding.
-
-
CFA-Induced Inflammatory Pain Model:
This compound Administration
-
Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the solution intraperitoneally to the animals at the desired concentrations (e.g., 10, 20, 50, 100 mg/kg/day).[1]
-
-
Oral (p.o.) Administration:
-
Dissolve or suspend this compound in an appropriate vehicle.
-
Administer the solution orally using gavage at the specified doses (e.g., 50 and 100 mg/kg).[9]
-
Key Experimental Assays
-
Flow Cytometry for Splenic T-cell Subsets:
-
At the end of the treatment period, euthanize the mice and aseptically remove the spleens.
-
Prepare single-cell suspensions from the spleens.
-
Stain the cells with fluorescently labeled antibodies specific for T-helper 1 (Th1) and regulatory T (Treg) cell markers.
-
Acquire and analyze the samples using a flow cytometer to determine the percentage of each cell population.[1]
-
-
Real-Time PCR for Gene Expression Analysis:
-
Isolate total RNA from blood mononuclear cells or other tissues of interest.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using specific primers for target genes (e.g., IFN-γ, TGF-β) and a housekeeping gene for normalization.
-
Analyze the data to determine the relative expression levels of the target genes.[1]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Western Blot for Protein Expression Analysis:
-
Prepare protein lysates from cells or tissues.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., p-AMPK, Nrf2, HO-1, p-IκBα, p65).[6][7]
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a suitable substrate and imaging system.
-
-
Histological Analysis:
-
Fix tissue samples (e.g., colon, lung) in formalin and embed them in paraffin.
-
Cut thin sections and mount them on slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology, Periodic Acid-Schiff (PAS) for goblet cells, or Masson's trichrome for collagen.[6][7]
-
Examine the stained sections under a microscope to assess tissue damage, inflammation, and other pathological changes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound improves the immune responses in an animal model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ginger extract and this compound ameliorated trinitrobenzene sulphonic acid-induced colitis in mice via modulation of nuclear factor-κB activity and interleukin-1β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates inflammatory pain by reducing the intrinsic excitability of anterior cingulate cortex neurons in a mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the this compound's effects on wound healing in induced diabetic rats model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective role of this compound in a murine asthma model via activation of the AMPK/Nrf2/HO-1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. The protective role of this compound in a murine asthma model via activation of the AMPK/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound ameliorates oxidative stress and inflammation in bleomycin-induced pulmonary fibrosis: modulation of the expression of TGF-β1 and iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zingerone Synthesis Technical Support Center
Welcome to the technical support center for zingerone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a valuable compound with applications in the flavor, fragrance, and pharmaceutical industries.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most prevalent and efficient method for this compound synthesis is a two-step process. The first step is a Claisen-Schmidt (aldol) condensation of vanillin (B372448) with acetone (B3395972) in the presence of a base to form dehydrothis compound (B89773) (also known as vanillylidene acetone).[1] This intermediate is then selectively hydrogenated to yield this compound.[1] High yields have been reported for both steps, with dehydrothis compound formation reaching up to 97% and the subsequent hydrogenation achieving yields of up to 100% under optimized conditions.[1][2]
Q2: My dehydrothis compound product is an oil or a dark, impure solid. How can I improve its purity?
A2: The "oiling out" or formation of an impure solid during the precipitation of dehydrothis compound is a common issue. This can be due to the presence of unreacted starting materials or side products. Purification is typically achieved through recrystallization. A common and effective solvent system for recrystallizing dehydrothis compound is a mixture of ethanol (B145695) and water.[3][4] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure, bright yellow crystals of dehydrothis compound should form. If the product still oils out, trying a less polar solvent system like toluene (B28343) or hexanes may be beneficial.[5]
Q3: How can I monitor the progress of my reactions to determine when they are complete?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the Claisen-Schmidt condensation and the hydrogenation reaction.[6] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material spot(s) and the appearance of the product spot. For the Claisen-Schmidt condensation, a suitable eluent system is a mixture of toluene and ethyl acetate (B1210297) (e.g., 93:7 v/v).[3] For the hydrogenation of dehydrothis compound, a hexane:ethyl acetate mixture (e.g., 4:3 v/v) can be used.[7] The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guides
Part 1: Claisen-Schmidt Condensation (Vanillin + Acetone → Dehydrothis compound)
Problem 1: Low Yield of Dehydrothis compound
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inefficient Base Catalyst | The choice of base can significantly impact the reaction yield. While sodium hydroxide (B78521) (NaOH) is commonly used, potassium hydroxide (KOH) has been shown to improve the yield of dehydrothis compound from 83% to 92% and reduce the reaction time from 48 to 24 hours.[4] |
| Suboptimal Reaction Time | The reaction should be monitored by TLC to determine the optimal reaction time.[6] Allowing the reaction to proceed for too long can lead to the formation of side products, while stopping it too early will result in incomplete conversion. |
| Incomplete Precipitation | After acidification with an acid like HCl to a pH of 2-3, ensure the mixture is thoroughly chilled in an ice bath to maximize the precipitation of the dehydrothis compound product. |
| Loss during Workup | Wash the filtered dehydrothis compound crystals with cold water to remove any residual acid and inorganic salts. Using warm water will lead to product loss due to increased solubility. |
Problem 2: Formation of Side Products
| Side Product | Identification | Prevention & Mitigation |
| Self-condensation of Acetone | Can produce a variety of byproducts, leading to a complex reaction mixture. | Use a large excess of acetone relative to vanillin. This ensures that the enolate of acetone is more likely to react with the more electrophilic vanillin. |
| Cannizzaro Reaction of Vanillin | Disproportionation of vanillin in the presence of a strong base to form vanillyl alcohol and vanillic acid. This is more likely with high concentrations of a strong base. | Use a moderate concentration of the base (e.g., 10% w/v NaOH).[8] Avoid excessively high temperatures which can favor this side reaction. |
| Dibenzalacetone Formation | Reaction of dehydrothis compound with another molecule of vanillin. | This is generally not a major issue due to the deactivating effect of the phenoxide on the second aldol (B89426) reaction. Maintaining a stoichiometric excess of acetone can further minimize this. |
Part 2: Selective Hydrogenation (Dehydrothis compound → this compound)
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps & Recommendations | | :--- | :--- | :--- | | Catalyst Inactivity | Ensure the catalyst is fresh and has been stored properly. The activity of catalysts like Pd/C and Raney Ni can decrease over time. | | Incomplete Reaction | Monitor the reaction progress using TLC with a hexane:ethyl acetate eluent system.[7] The reaction is complete when the dehydrothis compound spot has disappeared. | | Product Loss During Workup | After filtration of the catalyst, ensure complete removal of the solvent under reduced pressure. This compound is a low-melting solid (40-41°C) and can be lost if evaporation is carried out at too high a temperature.[1] |
Problem 2: Formation of Saturated Alcohol Byproduct
A significant side reaction during the hydrogenation of dehydrothis compound is the over-reduction of the ketone group to a secondary alcohol, 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol. This byproduct can account for up to 30-40% of the product mixture.[9]
| Mitigation Strategy | Details & Reported Improvement |
| Addition of Acidic Additives | The addition of a catalytic amount of a carboxylic acid can suppress the formation of the alcohol byproduct. The use of a stronger carboxylic acid has been shown to increase the yield of this compound from 66% to 86%.[9] |
| Use of Ammonium (B1175870) Biborate Tetrahydrate | Adding ammonium biborate tetrahydrate in an equivalent amount along with 10% Pd/BaSO4 catalyst can reduce the formation of the alcohol byproduct to as low as 14%.[9] |
Quantitative Data Summary
Table 1: Comparison of Base Catalysts for Dehydrothis compound Synthesis
| Base Catalyst | Reported Yield | Reaction Time | Reference |
| Sodium Hydroxide (NaOH) | ~83% | 48 hours | [4] |
| Potassium Hydroxide (KOH) | 92% | 24 hours | [4] |
| Sodium Hydroxide (NaOH) | 97% | 5 hours | [10] |
Table 2: Comparison of Catalytic Systems for Dehydrothis compound Hydrogenation
| Catalyst System | Solvent | Reported this compound Yield | Key Observations | Reference |
| Pd/BaSO₄ | - | 66% | Significant formation (30-40%) of saturated alcohol byproduct. | [9] |
| Pd/BaSO₄ with stronger carboxylic acid | - | 86% | Acid additive suppresses alcohol byproduct formation. | [9] |
| 10% Pd/BaSO₄ with ammonium biborate tetrahydrate | - | - | Alcohol byproduct reduced to ~14%. | [9] |
| NiCl₂·6H₂O / NaBH₄ | Methanol/Water | 80% | Selective reduction of the C=C double bond under mild conditions. | [2][7] |
| H₂ / Raney Ni | - | - | A commonly used catalyst for this transformation. | [11] |
| H₂ / Pd-C | - | ~100% | Effective for complete conversion to this compound. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Dehydrothis compound via Claisen-Schmidt Condensation
Materials:
-
Vanillin
-
Acetone
-
10% (w/v) Sodium Hydroxide (or Potassium Hydroxide) solution
-
10% Hydrochloric Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in a large excess of acetone (e.g., a 1:10 molar ratio of vanillin to acetone).
-
Slowly add the 10% NaOH (or KOH) solution to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (eluent: toluene/ethyl acetate, 93:7). The reaction is typically complete within 5 to 24 hours, depending on the base used.
-
Once the reaction is complete (as indicated by the disappearance of the vanillin spot on TLC), cool the reaction mixture in an ice bath.
-
Slowly add 10% HCl with stirring to acidify the mixture to a pH of 2-3. A yellow precipitate of dehydrothis compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude dehydrothis compound by vacuum filtration, washing the solid with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a hot ethanol/water mixture to obtain bright yellow crystals.
-
Dry the purified crystals under vacuum.
Protocol 2: Selective Hydrogenation of Dehydrothis compound to this compound
Materials:
-
Dehydrothis compound
-
Methanol
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dehydrothis compound in methanol.
-
To this solution, add NiCl₂·6H₂O followed by a small amount of deionized water.
-
Cool the mixture in an ice bath and slowly add NaBH₄ portion-wise. A black precipitate of nickel boride will form.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 4:3). The reaction is typically complete within an hour.[7]
-
Once the dehydrothis compound spot has disappeared, quench the reaction by carefully adding a small amount of acetone to consume any excess NaBH₄.
-
Filter the reaction mixture through a pad of celite to remove the nickel catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
If necessary, purify the this compound by recrystallization or column chromatography.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for the Claisen-Schmidt condensation step.
Caption: Main reaction and side reaction in the hydrogenation of dehydrothis compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Structure-function activity of dehydrothis compound and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Recrystallization solvent for a-methyl dehydrothis compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Studies on Hydrogenation of Dehydrothis compound. - ePrints@CFTRI [ir.cftri.res.in]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Production of the Flavoring Agent this compound and of both (R)- and (S)-Zingerols via Green Fungal Biocatalysis. Comparative Antifungal Activities between Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Zingerone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic zingerone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of synthetic this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield After Crystallization | - this compound is sparingly soluble in water and soluble in ether.[1] - Incorrect solvent or solvent volume used. - Product loss during transfer. - Incomplete crystallization. | - Ensure the appropriate solvent is used. Good quality single crystals can be grown from cyclohexane (B81311) solution in closed vials if water is excluded.[2] Other potential solvents include methyl alcohol and benzene.[3] - Optimize the solvent volume; use a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly to promote crystal growth and then chill in an ice bath to maximize precipitation. - Use a pre-chilled solvent to wash the crystals and minimize dissolution. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - The melting point of this compound is 40-41 °C, so it can exist as an oil at slightly elevated room temperatures.[1] - Residual solvent. | - Purify the crude product by column chromatography before crystallization. - Ensure the product is completely dry and free of solvent. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Use a seed crystal from a previous successful crystallization. |
| Colored Impurities in Final Product | - Incomplete reaction or side reactions during synthesis. - The intermediate dehydrothis compound (B89773), formed from the aldol (B89426) condensation of vanillin (B372448) and acetone, is a potential impurity.[1][4][5] - Brown impurities have been noted in synthetic preparations.[3] | - Treat the solution with activated charcoal before filtration to remove colored impurities. - Perform column chromatography to separate this compound from colored byproducts. - Ensure complete hydrogenation of dehydrothis compound to this compound.[1] |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity. - Column overloading. - Inappropriate stationary phase. | - Use a solvent system with appropriate polarity. A common system for purifying synthetic this compound after hydrogenation of dehydrothis compound is hexane-ethyl acetate (B1210297).[4] - A gradient elution from n-hexane to n-hexane/ethyl acetate (70:30, v/v) can be effective for purification.[6] - Ensure the amount of crude product loaded onto the column does not exceed its capacity. - Silica (B1680970) gel is a commonly used stationary phase for the purification of this compound and related compounds.[4][7] |
| Multiple Spots on TLC After Purification | - Incomplete purification. - Decomposition of the product on the silica gel plate. | - Re-purify the product using the same or a different purification technique. - Spot the TLC plate and develop it immediately to minimize the risk of decomposition. - Consider using a different visualization agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurity is the unreacted intermediate, dehydrothis compound, from the aldol condensation of vanillin and acetone.[1][4][8] Other potential impurities can include byproducts from side reactions and residual starting materials (vanillin and acetone).[1][5]
Q2: Which crystallization solvents are recommended for synthetic this compound?
A2: Good quality single crystals of this compound can be obtained from cyclohexane, provided that water is excluded, as its presence can suppress nucleation and crystal growth.[2] Other reported crystallization solvents include methyl alcohol and benzene.[3]
Q3: What is a suitable column chromatography system for purifying synthetic this compound?
A3: A common and effective method is silica gel column chromatography.[4][7] A suitable mobile phase is a gradient of hexane (B92381) and ethyl acetate.[4][6] For instance, after synthesis and hydrogenation of dehydrothis compound, the crude product can be purified using a hexane:ethyl acetate (8:2) solvent system.[4]
Q4: How can I assess the purity of my synthetic this compound?
A4: The purity of synthetic this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[9][10] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like acetic or formic acid).[9][11] The melting point of pure this compound is between 40-41 °C, which can also serve as an indicator of purity.[1]
Q5: My this compound appears as a yellowish crystalline mass. Is this normal?
A5: Yes, this compound is often described as a white to pale yellow crystalline solid.[12] It can also appear as a yellowish to yellow-brown crystalline mass.[3]
Experimental Protocols
Crystallization of Synthetic this compound from Cyclohexane
Objective: To purify crude synthetic this compound by crystallization.
Materials:
-
Crude synthetic this compound
-
Anhydrous cyclohexane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of anhydrous cyclohexane to the flask.
-
Gently heat the mixture with stirring until the this compound is completely dissolved. Avoid boiling for extended periods.
-
Remove the flask from the heat and allow it to cool slowly to room temperature in a closed vial to prevent the ingress of atmospheric moisture.[2]
-
Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold anhydrous cyclohexane.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography of Synthetic this compound
Objective: To purify crude synthetic this compound using silica gel column chromatography.
Materials:
-
Crude synthetic this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 9:1).[4]
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 100% hexane to a mixture of hexane:ethyl acetate). A specific protocol mentions using a hexane:ethyl acetate (8:2) mixture for elution after hydrogenation of dehydrothis compound.[4]
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable staining agent.
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthetic this compound Workflow.
Caption: this compound Purification Troubleshooting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Efficient Production of the Flavoring Agent this compound and of both (R)- and (S)-Zingerols via Green Fungal Biocatalysis. Comparative Antifungal Activities between Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-function activity of dehydrothis compound and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Five Gingerols in Raw and Processed Ginger by HPLC [journal11.magtechjournal.com]
- 10. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. CN113831230A - Method for extracting and separating this compound from ginger - Google Patents [patents.google.com]
Technical Support Center: Enhancing Zingerone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to zingerone's solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound, also known as vanillylacetone, is a key bioactive compound found in ginger.[1] It is recognized for its anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] However, this compound is a crystalline solid that is sparingly soluble in water, which can pose a challenge for its application in aqueous-based in vitro assays, such as cell culture experiments.[1][4] Poor solubility can lead to inaccurate dosing, precipitation in culture media, and reduced bioavailability to cells.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. The most commonly used solvents for preparing stock solutions for in vitro studies are dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[5] It is also soluble in ether and dilute alkalies.[4][6]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline this compound in an appropriate organic solvent of choice, such as DMSO or ethanol.[5] It is recommended to purge the solvent with an inert gas before dissolving the this compound.[5] For instance, a stock solution in DMSO can be prepared at a concentration of up to 100 mg/mL, though this may require sonication to fully dissolve.[2]
Q4: What is the maximum concentration of the organic solvent, like DMSO, that is safe for my cell cultures?
The concentration of the organic solvent in the final culture medium should be kept to a minimum, as high concentrations can have physiological effects on the cells.[5] Generally, the final concentration of DMSO in cell culture media should not exceed 0.5%, and for many cell lines, it is advisable to keep it below 0.1% to avoid toxicity.
Q5: My this compound precipitates when I add it to the cell culture medium. What can I do to prevent this?
Precipitation of this compound upon dilution in aqueous-based culture media is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the solvent concentration: While keeping cell health in mind, you might be able to slightly increase the final percentage of your organic solvent in the culture medium.
-
Use a gentle mixing technique: When diluting the stock solution, add it to the medium drop-wise while gently vortexing or swirling the tube to facilitate dispersion.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Consider alternative solubilization methods: Techniques like using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[7][8][9]
Q6: Are there any alternative methods to enhance the aqueous solubility of this compound?
Yes, forming an inclusion complex with cyclodextrins is a promising method to improve the water solubility of poorly soluble compounds like this compound.[7][8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[7][9] For example, complexation with β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) can be explored.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound will not dissolve in the chosen organic solvent. | The concentration is too high for the selected solvent. | Try reducing the concentration of the stock solution. Gentle warming or sonication can also aid in dissolution, for example, using an ultrasonic bath for DMSO solutions.[2] |
| This compound precipitates out of the stock solution during storage. | The storage temperature is too low, or the solution is supersaturated. | Store the stock solution at an appropriate temperature; for instance, this compound solutions in DMSO are typically stored at -20°C.[10] If precipitation still occurs, you may need to remake the stock solution at a lower concentration. |
| A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. | The aqueous environment of the medium is causing the hydrophobic this compound to come out of solution. | Lower the final concentration of this compound. Ensure the stock solution is added to the medium slowly and with continuous, gentle mixing. Pre-warming the medium to 37°C can also be beneficial. |
| A precipitate appears in the culture wells after a period of incubation. | The this compound is slowly precipitating out of the medium over time, potentially due to temperature fluctuations or interactions with media components. | Reduce the working concentration of this compound. Consider using a solubility enhancer like cyclodextrin. Also, ensure the incubator has stable temperature and humidity levels to prevent evaporation, which can concentrate the compound.[11] |
| I'm observing cellular toxicity that may not be due to this compound's bioactivity. | The organic solvent (e.g., DMSO) concentration in the final working solution is too high for your specific cell line. | Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your cells. Aim to keep the final solvent concentration as low as possible, ideally below 0.1%. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (with sonication) | [2] |
| Dimethyl sulfoxide (DMSO) | ≥9.3 mg/mL | [10][12] |
| Ethanol | ~30 mg/mL | [5] |
| Ethanol | Moderately soluble | [4] |
| Ethanol | ≥48.5 mg/mL | [12] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [5] |
| Water | Sparingly soluble/Slightly soluble | [1][4][6] |
| Water | ≥11.56 mg/mL (with sonication) | [12] |
| Ether | Soluble | [1][4][6] |
| Petroleum Ether | Sparingly soluble | [4][6] |
| Corn Oil | ≥2.5 mg/mL (in 10% DMSO) | [2] |
| 20% SBE-β-CD in saline | ≥2.5 mg/mL (in 10% DMSO) | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
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This compound (crystalline solid)
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.
-
If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[2]
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[10]
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube, add the calculated volume of the this compound stock solution drop-wise to the medium.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your cells (typically <0.5%).
-
Use the freshly prepared working solution for your in vitro assay immediately. Aqueous solutions of this compound are not recommended for storage for more than one day.[5]
-
Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water or PBS
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HPβCD in deionized water or PBS at a desired concentration (e.g., 10-40%).
-
Add the this compound powder to the HPβCD solution. The molar ratio of this compound to HPβCD will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution is a stock of the this compound-HPβCD complex, which can then be further diluted in cell culture medium for your experiments.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Caption: this compound inhibits the NF-κB signaling pathway.[2][3][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H14O3 | CID 31211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Development of Cyclodextrin-Functionalized Transethoniosomes of 6-Gingerol: Statistical Optimization, In Vitro Characterization and Assessment of Cytotoxic and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceasia.org [scienceasia.org]
- 9. oatext.com [oatext.com]
- 10. raybiotech.com [raybiotech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. apexbt.com [apexbt.com]
- 13. horizonepublishing.com [horizonepublishing.com]
Zingerone stability in aqueous solutions for cell culture
Welcome to the technical support center for the use of zingerone in aqueous solutions for cell culture applications. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols to ensure the successful and reproducible use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound, with the chemical name (4-(4-hydroxy-3-methoxyphenyl)butan-2-one), is a phenolic compound naturally found in the rhizome of ginger (Zingiber officinale).[1] It is formed from the thermal degradation of gingerols during cooking or drying.[1] this compound is recognized for a wide range of pharmacological properties, including potent antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] Its biological effects are largely attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key cellular signaling pathways.[1][4][5]
Q2: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but exhibits good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[6][7] For cell culture experiments, a high-concentration stock solution is typically prepared in sterile DMSO.[8][9]
-
Recommendation: Prepare a 100 mM stock solution in high-purity, sterile DMSO. Some studies have used concentrations as high as 4 M in ethanol.[6]
-
Storage: Aliquot the stock solution into sterile, light-protecting micro-centrifuge tubes and store at -80°C for long-term stability.[9] Avoid repeated freeze-thaw cycles.
Q3: What factors affect the stability of this compound in cell culture media?
The stability of this compound in aqueous solutions like cell culture media is influenced by several factors:
-
pH: While direct stability data for this compound across different pH values is limited, its precursor,[10]-gingerol, is most stable at a slightly acidic pH of 4 and degrades more rapidly at neutral or alkaline pH.[11] It is prudent to assume this compound is less stable at the physiological pH of ~7.4 typical for cell culture media.
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Temperature: As a phenolic compound, this compound is susceptible to thermal degradation during prolonged incubation at 37°C.[11][12]
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Light: Many phenolic compounds are sensitive to light. The development of a photochemically stable derivative, acetyl this compound, suggests that native this compound may be susceptible to photodegradation.[13][14] It is advisable to protect this compound-containing solutions from light.
-
Oxidation: this compound is a strong antioxidant, which means it is readily oxidized as it scavenges free radicals.[1][4] Components in the media or cellular metabolic activity can generate ROS, leading to the gradual consumption of this compound.
Q4: What concentrations of this compound are typically used in cell culture experiments?
The effective concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. A dose-response experiment is always recommended. Reported concentrations vary widely:
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For antioxidant/anti-inflammatory effects: Concentrations in the micromolar range are often effective.
-
For cytotoxicity/anticancer effects: Concentrations can range from low micromolar (e.g., 2.5-10 µM for colon cancer cells) to millimolar levels (IC50 of 2.8 mM in MCF-7 cells).[6][15]
Troubleshooting Guide
Problem: My this compound solution becomes cloudy or forms a precipitate after I add it to the cell culture medium.
-
Cause: this compound is hydrophobic and has low solubility in aqueous solutions.[9] When a concentrated DMSO stock is diluted into the medium, the this compound can "crash out" of the solution if its concentration exceeds its solubility limit. This can also be caused by rapid changes in solvent polarity.
-
Solution:
-
Check Final Concentration: Ensure your final working concentration is not excessively high.
-
Improve Dilution Technique: Add the DMSO stock drop-wise into the medium while vortexing or swirling gently. This helps disperse the compound more effectively and prevents localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Adding the stock to medium that is at 37°C can sometimes improve solubility.
-
Reduce DMSO Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock (e.g., 10 mM instead of 100 mM). This will increase the volume of stock added but will result in a more gradual change in solvent environment.
-
Problem: I'm observing high levels of cell death, even at low this compound concentrations.
-
Cause 1: Solvent Toxicity: The final concentration of DMSO in your culture medium may be too high. Most cell lines can tolerate DMSO up to 0.1%, but some are sensitive to concentrations as low as 0.05%.
-
Solution 1: Crucial Vehicle Control: Always include a "vehicle control" group in your experiment. This group should be treated with the same final concentration of DMSO as your highest this compound dose, but without the this compound. This will allow you to distinguish between this compound-induced cytotoxicity and solvent-induced cytotoxicity. Calculate and verify that your final DMSO concentration is at or below 0.1%.[9][16]
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Cause 2: Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to this compound.[6]
-
Solution 2: Titration: Perform a wide-range dose-response curve (e.g., from 1 µM to 5 mM) to determine the cytotoxic threshold for your specific cell line.
Problem: My experimental results with this compound are inconsistent.
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Cause: This is often due to the degradation of this compound in stock solutions or in the final working solution during the experiment.
-
Solution:
-
Use Fresh Dilutions: Always prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. Do not store this compound in aqueous media for extended periods.
-
Check Stock Solution Integrity: Avoid using stock solutions that have been subjected to multiple freeze-thaw cycles. Use aliquots stored at -80°C.
-
Standardize Incubation Time: Be consistent with your treatment duration. A compound that is degrading will have a different effective concentration over a 24-hour period compared to a 72-hour period.
-
Protect from Light: During preparation and incubation, protect plates and solutions from direct light to minimize potential photodegradation.
-
Data Presentation
Table 1: this compound Solubility and Stock Preparation
| Parameter | Solvent | Concentration | Storage Temperature | Reference(s) |
| Solubility | DMSO | ≥9.3 mg/mL (~48 mM) | N/A | [7][8] |
| Ethanol | ≥48.5 mg/mL (~250 mM) | N/A | [7] | |
| Water | Sparingly soluble; ≥11.56 mg/mL with sonication | N/A | [7] | |
| Stock Solution Example 1 | DMSO | 0.1 M (100 mM) | -80°C | [9] |
| Stock Solution Example 2 | Ethanol | 4 M | -20°C | [6] |
Table 2: Reported Cytotoxic Concentrations (IC₅₀) of this compound in Various Cell Lines
| Cell Line | Cell Type | IC₅₀ Concentration | Exposure Time | Reference(s) |
| MCF-7 | Human Breast Cancer | ~2.8 mM | 24 hours | [6] |
| HUVEC | Human Umbilical Vein Endothelial | ~9.5 mM | 24 hours | [6] |
| PC-3 | Human Prostate Cancer | Not specified, but effects seen at various doses | 24 hours | [17] |
| HCT-116 | Human Colon Cancer | Apoptotic effects at 2.5-10 µM | Not specified | [15] |
| SAOS-2 | Human Osteosarcoma | Non-toxic up to 200 µM | 48 hours | [9][18] |
| RAW264.7 | Murine Macrophage | Non-toxic up to 200 µM | 48 hours | [9][18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (MW: 194.23 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting 1.5 mL microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. To make 1 mL of a 100 mM stock, weigh 19.42 mg.
-
Add the this compound powder to a sterile tube.
-
Add the corresponding volume of sterile DMSO to achieve the final concentration (e.g., 1 mL for 19.42 mg).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be required.[8]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting tubes.
-
Label clearly and store at -80°C.
-
Protocol 2: Treatment of Cells with this compound
-
Preparation:
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw one aliquot of your this compound DMSO stock solution at room temperature.
-
-
Procedure for a 100 µM Working Concentration (Example):
-
Vehicle Control Preparation: In a sterile tube, add 999 µL of pre-warmed medium. Add 1 µL of pure DMSO. Vortex gently. This is your vehicle control medium (0.1% DMSO).
-
This compound Working Solution Preparation:
-
If using a 100 mM stock solution, this will be a 1:1000 dilution.
-
In a separate sterile tube, add 999 µL of pre-warmed medium.
-
Add 1 µL of the 100 mM this compound stock solution to the medium.
-
Vortex immediately but gently to ensure rapid and complete mixing. This is your 100 µM this compound working solution.
-
Note: For other concentrations, adjust the dilution factor accordingly, ensuring the final DMSO concentration remains constant across all treatment groups and the vehicle control.
-
-
Cell Treatment:
-
Aspirate the old medium from your cultured cells.
-
Add the appropriate volume of the prepared vehicle control or this compound working solution to the respective wells/flasks.
-
Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration. Protect the plates from light if necessary.
-
-
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
Below are diagrams generated using Graphviz to illustrate key workflows and molecular pathways associated with this compound.
References
- 1. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Multifaceted Phytochemical: An Updated Review on Therapeutic Potential, Pharmaceutical Formulations, Pre-Clinical, and Clinical Trials of this compound[v1] | Preprints.org [preprints.org]
- 3. A hybrid systems biology and systems pharmacology investigation of this compound’s effects on reconstructed human epidermal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bibad.gen.tr [bibad.gen.tr]
- 7. apexbt.com [apexbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Exploring the In Vitro Effects of this compound on Differentiation and Signalling Pathways in Bone Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Production of the Flavoring Agent this compound and of both (R)- and (S)-Zingerols via Green Fungal Biocatalysis. Comparative Antifungal Activities between Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetyl this compound: A Photostable Multifunctional Skincare Ingredient That Combats Features of Intrinsic and Extrinsic Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetyl this compound: An efficacious multifunctional ingredient for continued protection against ongoing DNA damage in melanocytes after sun exposure ends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A ginger derivative, this compound-a phenolic compound-induces ROS-mediated apoptosis in colon cancer cells (HCT-116) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound suppresses cell proliferation via inducing cellular apoptosis and inhibition of the PI3K/AKT/mTOR signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Liposomal Formulation for Improved Zingerone Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting liposomal formulations of zingerone to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is a liposomal formulation necessary for this compound?
A1: this compound, a bioactive compound from ginger, exhibits low oral bioavailability, estimated to be below 2%.[1] This is primarily due to its lipophilic nature, which hinders absorption in the aqueous environment of the intestine, and significant first-pass metabolism.[1] Liposomal encapsulation can protect this compound from enzymatic degradation, improve its solubility, and enhance its absorption across the gut wall, thereby increasing its systemic bioavailability.
Q2: What is the most common method for preparing this compound liposomes?
A2: The thin-film hydration method is one of the most widely used and straightforward techniques for preparing liposomes for encapsulating lipophilic compounds like this compound.[2] This method involves dissolving the lipids and this compound in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.
Q3: What are the critical quality attributes to assess for this compound liposomes?
A3: The key quality attributes for this compound liposomes include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability and in vivo fate of the liposomes. Nanosized liposomes (e.g., 100-200 nm) with a low PDI (<0.3) are generally preferred.
-
Zeta Potential: This indicates the surface charge of the liposomes and is a predictor of their stability against aggregation. A zeta potential of ±30 mV is generally considered stable.
-
Encapsulation Efficiency (%EE): This measures the percentage of the initial this compound that is successfully entrapped within the liposomes. High encapsulation efficiency is crucial for a viable drug delivery system.
-
In Vitro Drug Release: This assesses the rate and extent of this compound release from the liposomes under simulated physiological conditions.
Q4: What lipid compositions are suitable for this compound liposomes?
A4: While specific studies on this compound liposomes are limited, formulations for similar ginger compounds like[3]-gingerol often use a combination of a primary phospholipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or distearoylphosphatidylcholine (DSPC), and cholesterol.[4] Cholesterol is included to modulate membrane fluidity and stability. The addition of a PEGylated lipid (e.g., DSPE-PEG2000) can create "stealth" liposomes with longer circulation times.[4]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) | 1. This compound leakage during preparation.2. Insufficient lipid concentration.3. Inappropriate lipid composition.4. Suboptimal hydration conditions (temperature, time). | 1. Ensure the hydration temperature is above the phase transition temperature (Tm) of the lipids.2. Increase the drug-to-lipid ratio, but be mindful of potential lipid bilayer saturation.3. Incorporate cholesterol to improve membrane rigidity and drug retention.4. Optimize the hydration time and agitation method. |
| Large Particle Size or High PDI | 1. Incomplete hydration of the lipid film.2. Inefficient size reduction method.3. Aggregation of liposomes. | 1. Ensure the lipid film is thin and uniform before hydration.2. Use post-formation processing steps like sonication or extrusion to reduce the size and PDI of multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs).3. Check the zeta potential; if it is close to neutral, consider adding a charged lipid to the formulation to increase electrostatic repulsion. |
| Instability During Storage (Aggregation, Leakage) | 1. Suboptimal lipid composition.2. Inappropriate storage conditions (temperature, light).3. Hydrolysis or oxidation of lipids. | 1. Include cholesterol in the formulation to enhance membrane stability.2. Store liposomal dispersions at 4°C and protected from light.3. Purge all solutions with nitrogen or argon to prevent lipid oxidation.[2] |
| Inconsistent Batch-to-Batch Reproducibility | 1. Variation in the thickness of the lipid film.2. Inconsistent parameters in sonication or extrusion.3. Fluctuations in temperature during hydration. | 1. Standardize the procedure for creating the lipid film, including the volume of organic solvent and the rotation speed of the rotary evaporator.2. Precisely control the duration, power, and temperature during sonication, or the number of cycles and membrane pore size during extrusion.3. Use a thermostatically controlled water bath for the hydration step. |
Data Presentation
Table 1: Physicochemical Properties of Liposomal Formulations for Ginger Compounds
| Formulation | Lipid Composition | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| [3]-Gingerol Liposomes | DSPC:Cholesterol (7:3 molar ratio) + 5% DSPE-PEG2000 | 129.7 | 0.16 | -18.2 | 91 | [4] |
| [3]-Gingerol Nanoliposomes | Not specified | - | - | - | 25.23 | [5] |
| Ginger Essential Oil Nanoliposomes | Not specified | - | - | - | >85 | |
| Ginger Ethanolic Extract Nanoliposomes | Not specified | 164.5 | - | - | - |
Note: Data for this compound-specific liposomes is limited. The table presents data from related ginger compounds to provide a reference for expected values.
Table 2: Pharmacokinetic Parameters of Free this compound in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Oral | 30 mg/kg | - | - | - | [1] |
| Intravenous | 3 mg/kg | - | - | - | [1] |
| Oral (in ginger extract) | 10.9 mg/kg | 25.12 ± 6.94 | 0.29 ± 0.10 | 38.30 ± 11.23 | [3] |
Note: The oral bioavailability of pure this compound has been reported to be less than 2%.[1] Liposomal formulations aim to significantly increase the Cmax and AUC values.
Experimental Protocols
1. Preparation of this compound Liposomes by Thin-Film Hydration
This protocol is adapted from methods used for[3]-gingerol encapsulation.[2][4]
-
Materials:
-
This compound
-
Distearoylphosphatidylcholine (DSPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
DSPE-PEG2000 (optional, for stealth liposomes)
-
Chloroform and Methanol (B129727) (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve the lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) and this compound in a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid's phase transition temperature (e.g., 35-45°C) to form a thin, uniform lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask gently. The hydration should be performed at a temperature above the lipid's Tm. This process forms multilamellar vesicles (MLVs).
-
To produce smaller, more uniform vesicles, the MLV suspension can be subjected to sonication (using a probe sonicator) or extrusion (by passing it through polycarbonate membranes of a defined pore size, e.g., 100 nm).
-
Store the final liposomal suspension at 4°C.
-
2. Determination of Encapsulation Efficiency (%EE)
-
Procedure:
-
Separate the unencapsulated this compound from the liposomes. This can be done by ultracentrifugation or by using size exclusion chromatography (e.g., a Sephadex G-50 column).
-
Collect the liposome-containing fraction.
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol or ethanol) to release the encapsulated this compound.
-
Quantify the amount of this compound in the disrupted liposomes using a validated analytical method, such as HPLC-UV.
-
Calculate the %EE using the following formula:
%EE = (Amount of encapsulated this compound / Total initial amount of this compound) x 100
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
References
Technical Support Center: Zingerone Nano-Micelle Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the development and characterization of zingerone-loaded nano-micelle delivery systems.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and evaluation of this compound nano-micelles.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Large Particle Size (>100 nm) or High Polydispersity Index (PDI > 0.3) | 1. Incomplete solvent removal: Residual organic solvent can cause micelle swelling. 2. Polymer/surfactant concentration: Concentration may be too high, leading to aggregation. 3. Inadequate energy input: Insufficient sonication or stirring during hydration can result in larger, non-uniform micelles. 4. Storage conditions: Improper temperature or freezing can induce aggregation.[1] | 1. Ensure complete removal of the organic solvent by extending the evaporation time under vacuum.[2] 2. Optimize the concentration of the amphiphilic polymer (e.g., TPGS). 3. Increase sonication time or power, or use a higher stirring speed during the hydration step. Perform sonication in an ice bath to prevent overheating.[3] 4. Store micelle suspensions at recommended temperatures (e.g., 4°C) and avoid freeze-thaw cycles.[1] 5. Consider post-preparation size reduction techniques like extrusion through polycarbonate membranes.[4] |
| 2. Low Encapsulation Efficiency (EE < 70%) | 1. Poor affinity: The hydrophobicity of this compound may not be perfectly matched with the micelle's core-forming block. 2. Drug leakage: this compound may partition into the external aqueous phase during formulation.[3] 3. Premature micelle dissociation: If the polymer concentration is below the Critical Micelle Concentration (CMC) during purification.[5] 4. Inappropriate drug-to-polymer ratio: Too much drug relative to the polymer can lead to precipitation instead of encapsulation. | 1. Select a polymer with a highly hydrophobic core that has a strong affinity for this compound. The use of D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) has shown high EE.[6][7][8] 2. Optimize the preparation method. For thin-film hydration, ensure the drug is well-dispersed in the lipid film. For emulsion-based methods, use a water-immiscible solvent to minimize drug leakage.[3] 3. Ensure the polymer concentration remains above the CMC throughout the process. Use purification methods like dialysis with a membrane of an appropriate molecular weight cut-off (MWCO).[9][10] 4. Systematically vary the drug-to-polymer ratio to find the optimal loading capacity.[11] |
| 3. Formulation Instability (Precipitation or Aggregation Over Time) | 1. Low kinetic or thermodynamic stability: Micelles can be inherently unstable and may dissociate upon dilution in biological fluids.[5][12] 2. Weak hydrophobic interactions: Insufficient interaction between this compound and the micelle core can lead to drug expulsion and precipitation. 3. pH or ionic strength changes: The properties of the surrounding medium can affect micelle stability. | 1. Use polymers with very low CMCs to enhance stability upon dilution.[5][12] Polymeric micelles generally have lower CMCs than surfactant micelles.[5] 2. Consider chemical cross-linking of the micelle core or shell to create a more robust structure.[5] 3. Evaluate the stability of the formulation in different physiological buffers (e.g., PBS at pH 7.4, simulated gastric fluid) to anticipate in vivo performance. |
| 4. Inconsistent In Vitro Release Profile (Burst Release or Incomplete Release) | 1. Surface-adsorbed drug: A significant portion of the drug may be adsorbed on the micelle surface, leading to a rapid initial release.[13] 2. Micelle dissociation: Rapid breakdown of micelles in the release medium.[5] 3. Poor drug diffusion: The drug may be too strongly entrapped within the core, preventing its release. | 1. Ensure proper purification to remove unencapsulated and surface-adsorbed this compound. Dialysis is a common and effective method.[9][14] 2. Test release in media that mimic physiological conditions to assess stability. The micelle system should be stable enough to prevent premature, burst release.[5] 3. Modify the composition of the micelle core to modulate drug-polymer interactions and achieve the desired release rate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for a this compound nano-micelle delivery system? A1: The ideal particle size for nano-micelles intended for systemic delivery is typically below 100 nm. This small size helps in avoiding rapid clearance by the reticuloendothelial system (RES) and allows for potential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5] Studies have successfully formulated this compound-loaded TPGS micelles with a diameter of approximately 50.62 nm.[6][7][8]
Q2: Why is a low Polydispersity Index (PDI) important? A2: A low PDI (ideally < 0.3) indicates a narrow, uniform particle size distribution. This is crucial for reproducibility and predictable in vivo performance. High polydispersity can lead to inconsistent drug release profiles and variable biodistribution, making regulatory approval more challenging.[15]
Q3: How do I choose the right polymer for this compound encapsulation? A3: The choice of polymer is critical and depends on creating strong hydrophobic interactions with this compound. Amphiphilic block copolymers are commonly used.[16] D-α-tocopheryl polyethylene glycol succinate (TPGS), an amphiphilic vitamin E derivative, has been shown to be highly effective for this compound, achieving high encapsulation efficiency (over 94%).[6][7][8] The polymer should also have a low critical micelle concentration (CMC) to ensure stability in vivo.[5]
Q4: How can I separate unencapsulated this compound from the nano-micelle formulation? A4: Dialysis is a widely used and effective method for purifying nano-micelle solutions.[9][10][17] The formulation is placed in a dialysis bag with a specific molecular weight cut-off (e.g., 3.5-14 kDa) and dialyzed against a large volume of a suitable buffer (e.g., deionized water or PBS). This allows the small, free this compound molecules to diffuse out while retaining the larger nano-micelles.[10][18] Ultracentrifugation can also be used, though care must be taken as some micelles may precipitate at high speeds.[3][11]
Q5: What is the mechanism of action of this compound that makes it a candidate for nano-delivery? A5: this compound exhibits multiple therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.[6] Its mechanism involves interfering with key cellular signaling pathways such as NF-κB, MAPK, and PI3K/AKT/mTOR, which are often dysregulated in various diseases.[6][7] However, its poor water solubility and low bioavailability limit its clinical application, making nano-micelle delivery a promising strategy to enhance its therapeutic efficacy.[6][7][8]
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nano-Micelles
This table summarizes typical quantitative data from published studies on this compound-loaded D-α-tocopheryl polyethylene glycol succinate (TPGS) micelles (ZTMs).
| Parameter | Reported Value | Significance | Reference(s) |
| Particle Size (Diameter) | 50.62 ± 0.25 nm | Indicates a suitable size for systemic circulation and potential tumor targeting via the EPR effect. | [6][7][8] |
| Polydispersity Index (PDI) | 0.168 ± 0.006 | A low PDI value signifies a homogenous and monodisperse population of nano-micelles. | [6][7][8] |
| Zeta Potential | -28.07 ± 0.33 mV | The negative surface charge suggests good colloidal stability due to electrostatic repulsion between particles. | [6][7][8] |
| Encapsulation Efficiency (EE) | 94.71 ± 2.02 % | High EE indicates a very efficient encapsulation of this compound within the TPGS micelle core. | [6][7][8] |
| Drug Loading (DL) | Not specified | Represents the weight percentage of the drug relative to the total weight of the nano-micelle. | - |
| Bioavailability Improvement | 5.10 times (vs. free this compound) | Demonstrates a significant enhancement in oral bioavailability conferred by the nano-micelle formulation. | [6][7][8] |
Experimental Protocols
Protocol for Preparation of this compound-TPGS Micelles (Thin-Film Hydration)
This protocol is adapted from standard thin-film hydration methods used for preparing drug-loaded polymeric micelles.[2][17][19][20]
Materials:
-
This compound
-
D-α-tocopheryl polyethylene glycol succinate (TPGS)
-
Organic solvent (e.g., Ethanol, Chloroform)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration medium (e.g., Phosphate Buffered Saline pH 7.4 or deionized water)
-
Water bath sonicator
-
Syringe filters (0.22 µm)
Methodology:
-
Dissolution: Accurately weigh and dissolve a specific amount of this compound and TPGS (e.g., a 1:10 drug-to-polymer weight ratio) in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, uniform, transparent film forms on the inner wall of the flask.[19]
-
Drying: Further dry the film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual organic solvent.[4]
-
Hydration: Pre-heat the hydration medium to a temperature above the glass transition temperature of the polymer (e.g., 50-60°C). Add a precise volume of the pre-heated medium to the flask containing the dried film.[2][19]
-
Micelle Formation: Agitate the flask by rotating it in the water bath for approximately 30-60 minutes. This allows the film to hydrate (B1144303) and self-assemble into nano-micelles.
-
Sonication: Further reduce the particle size and ensure homogeneity by sonicating the resulting micellar solution using a bath sonicator for 5-10 minutes.
-
Purification/Sterilization: Filter the this compound-loaded nano-micelle solution through a 0.22 µm syringe filter to remove any large aggregates and for sterilization.
-
Storage: Store the final formulation at 4°C for further characterization.
Protocol for Characterization of Nano-Micelles
a) Particle Size, PDI, and Zeta Potential:
-
Dilute the nano-micelle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).
-
Set the temperature to 25°C and the scattering angle to 90° or 173°.
-
Perform measurements in triplicate and report the values as mean ± standard deviation.[19]
b) Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separation of Free Drug: Separate the unencapsulated ("free") this compound from the micelles. This can be done by centrifuging the sample through a centrifugal filter device (e.g., Amicon® Ultra, MWCO 10 kDa). The filtrate will contain the free drug.
-
Quantification of Free Drug (W_free): Measure the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification of Total Drug (W_total): Disrupt a known volume of the original (unfiltered) nano-micelle solution by adding a strong organic solvent (e.g., methanol (B129727) or acetonitrile) to dissolve the micelles and release the encapsulated drug. Measure the total this compound concentration in this solution using the same HPLC method.
-
Calculation:
-
EE (%) = [(W_total - W_free) / W_total] x 100%
-
DL (%) = [(W_total - W_free) / (Weight of nano-micelles)] x 100%
-
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the formulation and characterization of this compound-loaded nano-micelles.
References
- 1. High heterogeneity in the size distribution of the micellar fraction from in vitro digestions: sample preparation and reporting recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. benchchem.com [benchchem.com]
- 4. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 5. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. From monomer to micelle: a facile approach to the multi-step synthesis of block copolymers via inline purification - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01819A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Nanomicelles: Types, properties and applications in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encapsulation Efficiency and Micellar Structure of Solute-Carrying Block Copolymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Current Status and Challenges of Analytical Methods for Evaluation of Size and Surface Modification of Nanoparticle-Based Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Characterization of Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 19. Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Zingerone Degradation
For researchers, scientists, and drug development professionals, ensuring the stability of zingerone throughout experimental and storage phases is critical for reliable and reproducible results. This technical support center provides essential guidance on mitigating this compound degradation, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Common Issues in this compound Storage and Handling
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., yellowing, browning) of this compound powder or solutions. | Oxidation due to exposure to air (oxygen) and/or light. | Store this compound under an inert gas (e.g., argon, nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light. Prepare solutions fresh and use them promptly. |
| Decreased potency or altered experimental results over time. | Chemical degradation due to improper storage temperature or pH. This compound is a phenolic compound susceptible to degradation.[1][2] | Store crystalline this compound at -20°C for long-term stability.[3] For solutions, especially aqueous ones, maintain a pH between 4.0 and 5.0. Avoid highly alkaline or acidic conditions. |
| Precipitation in aqueous solutions. | Low aqueous solubility of this compound, especially in cold water.[4][5] | Prepare aqueous solutions by dissolving in a small amount of an organic solvent like ethanol (B145695) or DMSO first, then diluting with the aqueous buffer. The solubility in PBS (pH 7.2) is approximately 10 mg/mL. Do not store aqueous solutions for more than one day.[6] |
| Inconsistent results between batches of this compound. | Variability in purity and degradation state of the starting material. | Always source high-purity (≥98%) this compound and request a Certificate of Analysis (CoA).[4] Store all batches under identical, optimal conditions. |
| Rapid degradation in cell culture media. | Complex composition of media, including components that can catalyze degradation. | Consider encapsulation techniques (e.g., nano-micelles, self-assembling peptides) to protect this compound in complex biological environments.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: The primary factors leading to this compound degradation are exposure to oxygen, light, high temperatures, and non-optimal pH conditions. As a phenolic compound, this compound is susceptible to oxidation.[1][2]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage (≥4 years), solid, crystalline this compound should be stored at -20°C in a tightly sealed container, protected from light.[6]
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] For aqueous solutions, it is best to first dissolve this compound in a minimal amount of organic solvent before diluting with an aqueous buffer. Aqueous solutions should be prepared fresh and ideally not stored for more than one day.[6] If short-term storage is necessary, keep the solution at 2-8°C and protected from light. Studies on related compounds suggest that a slightly acidic pH of 4.0-5.0 may enhance stability in aqueous solutions.
Q4: Can I use antioxidants to prevent this compound degradation?
A4: Yes, antioxidants can be effective. This compound itself is a potent antioxidant.[2] Studies have shown a synergistic antioxidant effect when this compound is combined with Vitamin C (ascorbic acid), which can help regenerate this compound.[1][9] While specific concentrations for other antioxidants are not widely published for this compound stabilization, the use of common antioxidants for phenolic compounds, such as BHT (butylated hydroxytoluene) or tocopherol, could be explored in your specific application.
Q5: What are encapsulation techniques and can they improve this compound stability?
A5: Encapsulation involves entrapping this compound within a protective matrix. This can significantly enhance its stability, solubility, and bioavailability.[7][8] Methods like nano-micelles using D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) and self-assembling peptides from fish viscera have been shown to be effective.[7][8]
Q6: What are the signs of this compound degradation?
A6: Visual signs of degradation include a change in color of the solid or solution, typically to a yellowish or brownish hue. The most definitive sign is a decrease in potency, which can be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoethosomes
This protocol is adapted from a method for preparing nanoethosomes for transdermal delivery, which enhances stability and penetration.[10]
Materials:
-
This compound
-
Ethanol
-
Propylene (B89431) glycol
-
Carbopol 934
-
Purified water
Procedure:
-
In a clean vessel, dissolve soy lecithin (1-5% w/w) in ethanol (10-40% w/w) at room temperature with vigorous stirring.
-
Continuously add propylene glycol (1% w/w) to the solution while stirring.
-
Add the desired amount of this compound to the mixture.
-
Heat the mixture to 30°C in a water bath while stirring.
-
In a separate vessel, heat purified water to 30°C.
-
Slowly add the aqueous phase to the organic phase with continuous stirring to form the nanoethosomal dispersion.
-
For gel formulation, slowly add the ethosomal dispersion to a pre-soaked Carbopol 934 (2% w/w) solution with constant stirring (700 rpm) at 30°C.
-
Add triethanolamine dropwise to neutralize the pH and achieve a gel consistency.
Protocol 2: Encapsulation of this compound with Self-Assembling Peptides
This protocol is based on the encapsulation of this compound using peptides derived from fish viscera, which has been shown to improve stability and bioactivity.[7]
Materials:
-
This compound
-
Fish viscera-derived peptides
-
Purified water
Optimal Conditions:
-
Enzymatic Hydrolysis Time for Peptides: 120 minutes (as per peptide preparation protocol)
-
Encapsulation Time: 3 hours
-
This compound to Peptide Ratio: 1:3 (w/w)
Procedure:
-
Prepare a solution of the fish viscera-derived peptides in purified water.
-
Prepare a stock solution of this compound, likely in a minimal amount of a suitable solvent in which it is freely soluble.
-
Add the this compound solution to the peptide solution to achieve a final weight ratio of 1:3 (this compound:peptide).
-
Allow the mixture to self-assemble for 3 hours under gentle agitation.
-
The resulting peptide-zingerone complex can then be characterized and used in experiments.
Data on this compound Stability and Antioxidant Activity
| Parameter | Condition | Observation | Reference |
| Storage Temperature | Crystalline solid stored at -20°C | Stable for at least 4 years. | [6] |
| Aqueous Solution pH | Ginger solutions (containing this compound precursors) at 25°C | Better physical and chemical stability observed between pH 4.0-5.0. | |
| Antioxidant Synergy | This compound with Vitamin C | Vitamin C enhances the superoxide (B77818) scavenging activity of this compound. | [1][9] |
| Encapsulation Efficiency | Nano-micelles (ZTMs) | High entrapment efficiency of 94.71 ± 2.02%. | [8] |
| Bioavailability | Nano-micelles (ZTMs) vs. free this compound | Oral bioavailability enhanced by 5.10 times with nano-micelle encapsulation. | [8] |
| Photostability | Acetyl this compound vs. α-tocopherol (exposed to solar-simulated UV radiation) | 87% of acetyl this compound remained intact, while α-tocopherol was completely degraded. | [11] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. How to Choose the Best this compound: A Complete Buyer's Guide [plantin.alibaba.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Encapsulation of this compound by self-assembling peptides derived from fish viscera: Characterization, interaction and effects on colon epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mednexus.org [mednexus.org]
- 11. Acetyl this compound: An efficacious multifunctional ingredient for continued protection against ongoing DNA damage in melanocytes after sun exposure ends - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zingerone Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing zingerone concentration in cell viability assays.
Troubleshooting Guides
When working with a natural compound like this compound, unexpected results in cell viability assays can arise. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly High Cell Viability at High this compound Concentrations | Direct reduction of assay reagent: this compound, as a phenolic compound with antioxidant properties, may directly reduce tetrazolium salts (e.g., MTT, XTT) to formazan (B1609692), leading to a false positive signal.[1][2] | Run a cell-free control: Incubate this compound with the assay reagent in cell-free media to check for direct reduction. If a color change occurs, consider using an alternative assay.[1][2] |
| Compound Precipitation: this compound may have limited solubility in aqueous media at high concentrations, and precipitates can scatter light, leading to inaccurate absorbance readings.[1] | Check solubility: Visually inspect wells for precipitate under a microscope. If present, prepare a fresh, lower concentration stock solution or use a different solvent system. Ensure the final solvent concentration (e.g., DMSO) is not cytotoxic. | |
| High Variability Between Replicates | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension: Properly resuspend cells before and during seeding. Use calibrated pipettes and consistent technique. Consider excluding outer wells of the plate which are prone to evaporation. |
| Incomplete formazan solubilization (for MTT assay): Formazan crystals may not fully dissolve, leading to inaccurate readings. | Ensure complete solubilization: Use an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol) and ensure adequate mixing and incubation time. | |
| Low Signal or No Dose-Response | Sub-optimal concentration range: The selected this compound concentrations may be too low to elicit a response or too high, causing immediate and complete cell death. | Perform a wide-range pilot experiment: Test a broad range of concentrations (e.g., logarithmic dilutions from nanomolar to millimolar) to identify the effective range for your specific cell line.[3] |
| Incorrect incubation time: The duration of this compound exposure may be too short or too long to observe the desired effect. | Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| High Background Signal | Media components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. | Use phenol red-free media: Switch to a medium without phenol red for the duration of the assay. |
| Contamination: Bacterial or fungal contamination can metabolize assay reagents, leading to a high background. | Maintain aseptic technique: Ensure all reagents and equipment are sterile. Regularly check cell cultures for contamination. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for testing this compound in a new cell line?
A1: Based on published data, a broad range of concentrations should be initially screened. For cancer cell lines like MCF-7, IC50 values have been reported in the millimolar range (e.g., 2.8 mM), while for other cell lines like HCT-116, effects were seen at much lower micromolar concentrations (2.5-10 µM).[4] For non-cancerous cell lines like HUVEC, the IC50 is higher (e.g., 9.5 mM). It is recommended to perform a pilot study with a wide range of logarithmic dilutions, for instance from 0.1 µM to 10 mM, to determine the optimal range for your specific cell line and experimental conditions.[3]
Q2: My MTT assay results with this compound are not consistent. What could be the problem?
A2: Inconsistency in MTT assays with natural compounds like this compound can stem from several factors. As a phenolic compound, this compound can directly reduce the MTT reagent, leading to a false signal of viability.[1][2] It's crucial to include a cell-free control to test for this interference. Other potential causes include incomplete solubilization of the formazan crystals, variability in cell seeding density, and a suboptimal incubation time.
Q3: Are there alternative assays to MTT that are less prone to interference by this compound?
A3: Yes, several alternative assays can be used to avoid the potential pitfalls of colorimetric assays when working with natural compounds. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure cell viability by quantifying ATP, which is a marker of metabolically active cells. They are generally less susceptible to interference from colored or reducing compounds.[1]
-
Sulphorhodamine B (SRB) assay: This assay measures cell density based on the staining of total cellular protein and is less affected by compounds with reducing properties.[2]
-
Dye exclusion assays (e.g., Trypan Blue): This method provides a direct count of viable and non-viable cells based on membrane integrity.
Q4: How does this compound affect cell viability?
A4: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1][4] One of the key mechanisms is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5][6] By inhibiting this pathway, this compound can lead to a decrease in cell viability.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cell lines as reported in the literature. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Assay Type | Concentration Range Tested | Key Findings | Reference |
| MCF-7 (Breast Cancer) | MTS | 0 - 25 mM | IC50 = 2.8 mM | [4] |
| HUVEC (Normal Endothelial) | MTS | 0 - 25 mM | IC50 = 9.5 mM | [4] |
| PC-3 (Prostate Cancer) | MTT | Not specified | Dose-dependent decrease in viability | [5][6] |
| HCT-116 (Colon Cancer) | Not specified | 2.5, 5, and 10 µM | Dose-dependent loss of cell viability | [4] |
| RAW264.7 (Macrophage) | Resazurin | 0.1 - 200 µM | No cytotoxic effects observed | [7] |
| SAOS-2 (Osteosarcoma) | Resazurin | 0.1 - 200 µM | No significant effect on viability | |
| OSCC cell lines (Ca9-22, Cal-27, SAS) | MTT | Up to 200 µM | IC50 > 330 µM | [8] |
Experimental Protocols
Standard MTT Assay Protocol for Determining this compound's Effect on Cell Viability
This protocol provides a general framework. Optimization of cell seeding density, this compound concentration, and incubation time is crucial for each specific cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cells in culture
-
Complete culture medium (with and without phenol red)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in phenol red-free culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A ginger derivative, this compound-a phenolic compound-induces ROS-mediated apoptosis in colon cancer cells (HCT-116) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses cell proliferation via inducing cellular apoptosis and inhibition of the PI3K/AKT/mTOR signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemically Derived this compound Nanoparticles Inhibit Cell Proliferation, Invasion and Metastasis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting zingerone precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of zingerone precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound, also known as vanillylacetone, is a crystalline solid that is a major flavor component of cooked ginger.[1] It is sparingly soluble in water but soluble in organic solvents like ether, ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[1][2][3] Its aqueous solubility is low, approximately 0.57 g/L.[4] this compound is also soluble in dilute alkali.[5]
Q2: Why is my this compound precipitating when I add it to my cell culture media?
This compound precipitation in cell culture media is a common issue primarily due to its low aqueous solubility.[2][4] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the this compound can "crash out" of solution, forming a precipitate.[6] This is especially likely if the final concentration in the media exceeds its solubility limit.
Q3: Can the pH of the cell culture media affect this compound solubility?
Yes, the pH of the media can influence the solubility of this compound.[6] this compound is soluble in dilute alkali, suggesting that a more alkaline pH might improve its solubility.[5] However, it's crucial to maintain the pH within a range that is optimal for your specific cell line.
Q4: Does the temperature of the cell culture media matter when adding this compound?
Temperature can significantly impact the solubility of compounds.[6] Adding this compound to cold media can decrease its solubility and promote precipitation.[6] It is always recommended to use pre-warmed (37°C) cell culture media.[7]
Q5: Could components of the cell culture media be interacting with this compound?
While direct interactions are not extensively documented, it's possible that components in the media, such as salts or proteins in fetal bovine serum (FBS), could influence this compound's solubility. For a related compound, gingerol, binding to bovine serum albumin (BSA) has been shown to improve its solubility and stability.[8][9] The proteins in serum may help keep hydrophobic compounds in solution.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding your this compound stock solution to the cell culture media, follow these steps:
-
Decrease the Final Concentration: The most likely cause is that the final concentration of this compound is too high. Try lowering the working concentration.
-
Use a Serial Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, then add this intermediate dilution to the rest of the media.[6]
-
Slow, Dropwise Addition with Mixing: Add the this compound stock solution drop-by-drop to the pre-warmed media while gently swirling or vortexing.[6] This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture media is low, typically below 0.5%, as higher concentrations can be toxic to cells and also contribute to precipitation.[10]
Issue 2: Precipitation After Incubation
If the media appears clear initially but a precipitate forms after several hours or days in the incubator, consider the following:
-
Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[11] Ensure proper humidification in your incubator and use well-sealed culture flasks or plates.[7]
-
Temperature Fluctuations: Repeatedly moving culture vessels in and out of the incubator can cause temperature changes that affect solubility. Minimize the time your cultures are outside the incubator.[7]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium over time.[6] If this compound's solubility is pH-sensitive, this could lead to precipitation. Monitor the pH of your media, especially in dense cultures, and change the media more frequently if needed.
-
Compound Stability: While this compound is generally stable, degradation over time could potentially lead to less soluble byproducts.[12] Consider preparing fresh this compound-containing media more frequently for long-term experiments.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C11H14O3 | [13] |
| Molar Mass | 194.23 g/mol | [5] |
| Melting Point | 40-41 °C | [5] |
| Aqueous Solubility | 0.57 g/L (sparingly soluble) | [2][4] |
| Solubility in Ethanol | ~30 mg/mL | [3] |
| Solubility in DMSO | ~20 mg/mL | [3] |
| Solubility in DMF | ~20 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of crystalline this compound.
-
Dissolve the this compound in an appropriate organic solvent such as DMSO, ethanol, or DMF to create a high-concentration stock solution (e.g., 10-100 mM).[6]
-
Ensure the this compound is completely dissolved by vortexing. If necessary, brief sonication can be used.[14]
-
Store the stock solution at -20°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[7]
-
Thaw your this compound stock solution.
-
To minimize precipitation, it is recommended to perform an intermediate dilution. For example, add a small volume of your concentrated stock solution to a larger volume of pre-warmed media.
-
Add the this compound stock solution (or the intermediate dilution) to the final volume of pre-warmed media dropwise while gently swirling the media.[6]
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
It is recommended not to store aqueous solutions of this compound for more than one day.[3]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's inhibitory effect on the NF-κB pathway.[4][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The interaction between bovine serum albumin and [6]-,[8]- and [10]-gingerol: An effective strategy to improve the solubility and stability of gingerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. This compound, 122-48-5 [thegoodscentscompany.com]
- 13. This compound | C11H14O3 | CID 31211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | NF-κB | TargetMol [targetmol.com]
Methods for increasing the shelf-life of zingerone stock solutions
Welcome to the Zingerone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on extending the shelf-life of this compound stock solutions and troubleshooting common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is also soluble in ethanol (B145695) and dimethylformamide (DMF).[1] For experiments requiring an aqueous solution, this compound can be dissolved in phosphate-buffered saline (PBS), pH 7.2, but it is not recommended to store aqueous solutions for more than one day.
2. What are the optimal storage conditions for this compound stock solutions?
This compound stock solutions in DMSO should be stored at low temperatures and protected from light. Specific recommendations are:
-
-80°C: For long-term storage, up to 6 months.
-
-20°C: For short-term storage, up to 1 month.[1]
It is also advisable to purge the solvent with an inert gas, such as argon or nitrogen, before dissolving the this compound to minimize oxidation.
3. How can I minimize degradation from repeated freeze-thaw cycles?
To avoid degradation from multiple freeze-thaw cycles, it is best practice to aliquot the this compound stock solution into smaller, single-use volumes before storage. This ensures that the main stock remains undisturbed.
4. Is this compound sensitive to light?
While specific photostability studies on this compound are limited, its derivative, acetyl this compound, has shown greater photostability compared to α-tocopherol.[2] However, as a general precaution for phenolic compounds, it is recommended to store this compound solutions in amber vials or otherwise protected from light to minimize potential photodegradation.
5. Can I prepare a stock solution of this compound in ethanol?
Troubleshooting Guides
Issue 1: My this compound stock solution has changed color (e.g., turned yellow/brown).
-
Possible Cause: This is likely due to oxidation or degradation of the this compound. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or elevated temperatures.
-
Solution:
-
Discard the solution: A color change indicates a potential loss of purity and activity. It is best to discard the solution and prepare a fresh stock.
-
Optimize preparation and storage:
-
When preparing a new stock, use a high-purity solvent and consider purging it with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Store the new stock solution in small, single-use aliquots in amber vials at -80°C.
-
Minimize the headspace in the vials to reduce the amount of oxygen present.
-
-
Issue 2: I am seeing unexpected or inconsistent results in my experiments using a this compound stock solution.
-
Possible Cause: This could be due to the degradation of this compound, leading to a lower effective concentration and the presence of degradation products that may have their own biological activity.
-
Solution:
-
Prepare a fresh stock solution: Always use a freshly prepared or properly stored stock solution for critical experiments.
-
Verify the concentration: If you have access to analytical equipment, you can verify the concentration of your this compound stock solution using HPLC (see Experimental Protocol section).
-
Evaluate storage history: Check the age of the stock solution and how many times it has been subjected to freeze-thaw cycles. If it is old or has been thawed multiple times, it is best to discard it.
-
Issue 3: I am having trouble dissolving this compound.
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Solution:
-
Use an appropriate solvent: For high concentrations, use DMSO, ethanol, or DMF.
-
For aqueous solutions: Prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer or cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells.
-
Sonication: Gentle sonication can aid in the dissolution of this compound.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Maximum Recommended Storage Duration |
| DMSO | -80°C | 6 months[1] |
| DMSO | -20°C | 1 month[1] |
| Aqueous Buffer (e.g., PBS) | 4°C | Not recommended for more than 1 day |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Inert gas (argon or nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound solid to come to room temperature.
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Optional but recommended: Before adding the solvent, gently bubble inert gas through the DMSO for 5-10 minutes to remove dissolved oxygen.
-
Vortex or sonicate gently until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials, minimizing headspace.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purity and Stability Assessment
This protocol is a general guideline based on published methods and may require optimization for your specific instrumentation and needs.
-
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% acetic acid or formic acid). For example, a gradient starting from 40% acetonitrile and increasing to 90% over 30 minutes can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.[3]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard curve: Create a series of this compound standards of known concentrations in the mobile phase.
-
Prepare your sample: Dilute your this compound stock solution to a concentration that falls within the range of your standard curve.
-
Inject standards and sample: Run the standards and your sample through the HPLC system.
-
Analyze the data: Determine the retention time for this compound from your standards. Quantify the amount of this compound in your sample by comparing its peak area to the standard curve. The appearance of new peaks may indicate the presence of degradation products.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Simplified potential degradation pathways for this compound.[4]
References
- 1. Ginger (Zingiber officinale) and this compound Antioxidant Properties Studied Using Hydrodynamic Voltammetry, this compound Crystal Structure and Density Functional Theory (DFT)-Results Support this compound Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities [frontiersin.org]
- 3. Processes | Free Full-Text | Effect of Freeze–Thaw Cycles on Physicochemical and Functional Properties of Ginger Starch [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
Zingerone vs. Gingerol: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent phenolic compounds derived from ginger (Zingiber officinale): zingerone and[1]-gingerol. The information presented herein is curated from experimental data to assist in evaluating their potential as therapeutic agents against oxidative stress-related pathologies.
Executive Summary
Both this compound and[1]-gingerol, key bioactive constituents of ginger, exhibit notable antioxidant activities. However, their efficacy varies depending on the specific type of reactive oxygen species (ROS) and the experimental model. Direct comparative studies indicate that [1]-gingerol is a more potent inhibitor of lipid peroxidation than this compound. Conversely, this compound has demonstrated strong superoxide (B77818) scavenging capabilities, acting as a superoxide dismutase (SOD) mimic. This guide synthesizes the available quantitative data, details the experimental methodologies used for their evaluation, and illustrates a key signaling pathway involved in their antioxidant mechanism.
Quantitative Data on Antioxidant Activity
The antioxidant capacities of this compound and[1]-gingerol have been assessed using various in vitro assays. The following tables summarize the key quantitative findings. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Table 1: Radical Scavenging Activity (IC50 Values)
| Compound | DPPH Radical Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) |
| [1]-Gingerol | 26.3[2] | 4.05[2] | 4.62[2] |
| This compound | Not directly compared in the same study | - | - |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Superoxide Scavenging Activity by Rotating Ring-Disk Electrode (RRDE) Voltammetry
| Compound | Collection Efficiency Slope (M⁻¹) |
| This compound | -6.5 x 10⁴[1][3][4] |
| [1]-Gingerol | Not reported in the same study |
A more negative slope indicates more effective scavenging of the superoxide radical.
Table 3: Peroxyl Radical Scavenging
| Compound | Calculated Rate Constant (M⁻¹ sec⁻¹) |
| [1]-Gingerol | > 10⁶[3] |
| This compound | > 10⁶[3] |
Qualitative Comparison in a Lipid Peroxidation Model
A direct comparison in a model of phospholipid liposome (B1194612) peroxidation induced by iron(III) and ascorbate (B8700270) revealed that[1]-gingerol effectively decreased peroxidation, whereas this compound exhibited only a weak inhibitory effect in this system[3][5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Reagents: DPPH solution in methanol, test compounds (e.g.,[1]-gingerol) dissolved in a suitable solvent, and a control (solvent alone).
-
Procedure: The test compound is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured using a spectrophotometer.
-
Quantification: The percentage of DPPH radical scavenging is calculated. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
Superoxide Radical Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge superoxide radicals (O₂⁻•).
-
Method: The assay can be performed using various systems, such as the xanthine/xanthine oxidase system to generate superoxide radicals.
-
Detection: The reduction of a detector molecule, such as nitroblue tetrazolium (NBT), by superoxide radicals is measured spectrophotometrically. The presence of an antioxidant inhibits this reduction.
-
Quantification: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
Hydroxyl Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge the highly reactive hydroxyl radical (•OH).
-
Method: The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals.
-
Detection: The hydroxyl radicals can degrade a detector molecule, such as deoxyribose, leading to the formation of a colored product upon reaction with thiobarbituric acid (TBA). The absorbance of this product is measured.
-
Quantification: The inhibition of the degradation of the detector molecule in the presence of the antioxidant is used to calculate the scavenging activity and the corresponding IC50 value.
Rotating Ring-Disk Electrode (RRDE) Hydrodynamic Voltammetry for Superoxide Scavenging
This electrochemical method allows for the in situ generation and detection of superoxide radicals.
-
Apparatus: A rotating ring-disk electrode system.
-
Procedure: Superoxide is generated at the disk electrode by the reduction of oxygen. The superoxide then flows towards the ring electrode, where it is detected. When an antioxidant like this compound is added to the solution, it scavenges the superoxide, leading to a decrease in the ring current.
-
Quantification: The collection efficiency, which is the ratio of the ring current to the disk current, is measured at different concentrations of the antioxidant. The slope of the plot of collection efficiency versus antioxidant concentration provides a quantitative measure of the scavenging activity[1][3][4].
Antioxidant Signaling Pathway
The antioxidant effects of ginger and its components, including gingerol, are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6]. This pathway is a master regulator of the cellular antioxidant response.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant actions of thymol, carvacrol, 6-gingerol, this compound and hydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant actions of thymol, carvacrol, 6-gingerol, this compound and hydroxytyrosol. | CoLab [colab.ws]
- 6. Antioxidant actions of thymol, carvacrol, 6-gingerol, this compound and hydroxytyrosol – ScienceOpen [scienceopen.com]
A Comparative Analysis of the Anti-inflammatory Effects of Zingerone and Capsaicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of zingerone, a key bioactive compound in ginger, and capsaicin (B1668287), the active component of chili peppers. By presenting experimental data, detailing methodologies, and visualizing signaling pathways, this document aims to offer an objective resource for researchers and professionals in the field of drug development.
Chemical and Physical Properties
This compound and capsaicin, while both potent anti-inflammatory agents, possess distinct chemical structures that influence their biological activities.
| Property | This compound | Capsaicin |
| Chemical Structure |
|
|
| IUPAC Name | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one | (E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₈H₂₇NO₃ |
| Molar Mass | 194.23 g/mol | 305.41 g/mol |
| Solubility | Sparingly soluble in water, soluble in ether. | Sparingly soluble in water, very soluble in fats, oils, and alcohol.[1] |
| Source | Cooked ginger (Zingiber officinale) | Chili peppers (Capsicum species) |
Comparative Anti-inflammatory Efficacy
Both this compound and capsaicin exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The following tables summarize available quantitative data from various in vitro and in vivo studies.
Table 2.1: In Vitro Inhibition of Inflammatory Mediators
| Target | Compound | Cell Line | Concentration/IC₅₀ | % Inhibition | Reference |
| NF-κB Activity | This compound | RAW 264.7 macrophages | 100 µg/mL | 96.2% | [2] |
| TNF-α Production | This compound | LPS-stimulated rats | 150 mg/kg (in vivo) | ~55% reduction in plasma | [3] |
| TNF-α Production | Capsaicin | LPS-stimulated RAW 264.7 | Dose-dependent inhibition | - | [4][5] |
| IL-6 Production | This compound | LPS-stimulated rats | 150 mg/kg (in vivo) | ~42% reduction in plasma | [3] |
| IL-6 Production | Capsaicin | LPS-stimulated peritoneal macrophages | 25-100 µg/mL | Significant reduction | [6] |
| COX-2 Inhibition | This compound | - | - | Inhibits COX-2 | [7] |
| COX-2 Inhibition (related ginger compounds) | 10-shogaol | Purified human recombinant | 7.5 µM | - | [8] |
| COX-2 Inhibition (related ginger compounds) | 8-shogaol | Purified human recombinant | 17.5 µM | - | [8] |
| COX-2 Inhibition (related ginger compounds) | 10-gingerol | Purified human recombinant | 32 µM | - | [8] |
Note: Direct comparative IC₅₀ values for this compound and capsaicin on the same target from a single study are limited in the current literature. The data presented is compiled from various sources to provide a comparative overview.
Mechanistic Insights: Signaling Pathways
This compound and capsaicin modulate overlapping and distinct signaling pathways to exert their anti-inflammatory effects. The primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both this compound and capsaicin have been shown to inhibit its activation.
This compound and capsaicin inhibit the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[9][10][11]
MAPK Signaling Pathway
The MAPK pathway, comprising ERK, JNK, and p38, is another crucial regulator of inflammation.
Both compounds have been shown to suppress the phosphorylation of key MAPK proteins (ERK, JNK, and p38), thereby inhibiting the activation of downstream transcription factors like AP-1 and reducing the inflammatory response.[9][12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound and capsaicin.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or capsaicin, and the cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Analysis: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into several groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of this compound or capsaicin.
-
Administration: The test compounds (this compound or capsaicin) or the standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
Both this compound and capsaicin demonstrate significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. While capsaicin is a well-known TRPV1 agonist, its anti-inflammatory actions also involve TRPV1-independent mechanisms. This compound, on the other hand, exhibits broad-spectrum anti-inflammatory effects without the pungent and irritant properties associated with capsaicin, making it a potentially more tolerable therapeutic agent.
Direct comparative studies are needed to definitively establish the relative potency of these two compounds. However, the available data suggest that both this compound and capsaicin are promising candidates for the development of novel anti-inflammatory drugs. This guide provides a foundational understanding for researchers to design further comparative studies and explore the full therapeutic potential of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Ginger and this compound Ameliorate Lipopolysaccharide-Induced Acute Systemic Inflammation in Mice, Assessed by Nuclear Factor-κB Bioluminescent Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [4-(3-Methoxy-4-hydroxyphenyl)-butan-2] Attenuates Lipopolysaccharide-Induced Inflammation and Protects Rats from Sepsis Associated Multi Organ Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin inhibits the production of tumor necrosis factor alpha by LPS-stimulated murine macrophages, RAW 264.7: a PPARgamma ligand-like action as a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capsaicin attenuates LPS-induced inflammatory cytokine production by upregulation of LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 7. Anti-Inflammatory Effects of Ginger: Key Benefits and Mechanisms - medtigo Journal [journal.medtigo.com]
- 8. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural mechanisms underlying activation of TRPV1 channels by pungent compounds in gingers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Similarities and differences in the currents activated by capsaicin, piperine, and this compound in rat trigeminal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction [mdpi.com]
- 13. Structural mechanisms underlying activation of TRPV1 channels by pungent compounds in gingers - PubMed [pubmed.ncbi.nlm.nih.gov]
Zingerone's Anticancer Potential: A Comparative Analysis Across Cell Lines
A comprehensive review of the experimental evidence validating the anticancer properties of zingerone, a natural phenolic compound derived from ginger, reveals its efficacy against a range of cancer cell lines. This guide provides a comparative overview of this compound's activity, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer models, including oral, prostate, breast, and colon cancer. Its anticancer activity is often attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. This guide synthesizes findings from multiple studies to offer a clear comparison of this compound's performance and to provide researchers with the necessary details to replicate and build upon these findings.
Comparative Anticancer Activity of this compound
The efficacy of this compound in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The table below summarizes the IC50 values of this compound in various cancer cell lines as reported in several studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ca9-22 | Oral Squamous Carcinoma | 118.5 ± 5.6 | [1] |
| Cal-27 | Oral Squamous Carcinoma | 174.4 ± 17.5 | [1] |
| SAS | Oral Squamous Carcinoma | 147 ± 17 | [1] |
| PC-3 | Prostate Cancer | <25 | [1] |
| DU145 | Prostate Cancer | 24.84 | |
| MCF-7 | Breast Cancer | 2800 (2.8 mM) | [1][2] |
| HCT-116 | Colon Cancer | <25 | [1] |
| SH-SY5Y | Neuroblastoma | >2000 | [1] |
| BE(2)C | Neuroblastoma | >2000 | [1] |
| BE(2)-M17 | Neuroblastoma | >2000 | [1] |
It is noteworthy that the cytotoxic effects of this compound can vary significantly between different cancer cell types. For instance, it exhibits high potency in prostate and colon cancer cell lines with IC50 values below 25 µM, while breast cancer and neuroblastoma cells show higher resistance.[1]
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines. This is a crucial mechanism for its anticancer activity. The table below presents the percentage of apoptotic cells observed after treatment with this compound in different cell lines, as determined by flow cytometry with Annexin V/PI staining.
| Cell Line | Cancer Type | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| HCT-116 | Colon Cancer | 10 | Not explicitly quantified, but apoptosis was confirmed. | [3] |
| PC-3 | Prostate Cancer | 15 and 20 | Apoptosis confirmed, but specific percentages not provided. |
Studies have shown that this compound treatment leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 in colon cancer cells (HCT-116).[3] This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptotic pathway being activated.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight to allow for cell attachment.[4]
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-1000 µg/mL).[4]
-
Incubate the cells for 24, 48, or 72 hours at 37°C.[4]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to detect and quantify apoptotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PI3K, Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein (typically 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically at 1:2000 to 1:5000) for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and apoptosis. One of the most significantly affected pathways is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.
PI3K/Akt/mTOR Signaling Pathway
Studies have shown that this compound suppresses the PI3K/Akt/mTOR signaling pathway in prostate cancer cells.[2][6] This inhibition leads to a decrease in cell proliferation and the induction of apoptosis. Western blot analyses have revealed that this compound treatment decreases the phosphorylation levels of key proteins in this pathway, including Akt and mTOR.[2][6]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Apoptosis Signaling Pathway
This compound also modulates the intrinsic apoptosis pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: this compound induces apoptosis by regulating Bcl-2 family proteins.
Experimental Workflow
The general workflow for validating the anticancer activity of a compound like this compound is outlined below.
References
- 1. bibad.gen.tr [bibad.gen.tr]
- 2. researchgate.net [researchgate.net]
- 3. A ginger derivative, this compound-a phenolic compound-induces ROS-mediated apoptosis in colon cancer cells (HCT-116) [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. This compound suppresses cell proliferation via inducing cellular apoptosis and inhibition of the PI3K/AKT/mTOR signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Zingerone's Antioxidant Power: A Comparative Analysis Against Industry Standards
Zingerone, a key bioactive compound found in ginger, has garnered significant attention for its potential health benefits, particularly its antioxidant properties. This guide provides a comparative analysis of this compound's antioxidant efficacy against standard antioxidant compounds, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant potency.
A study comparing an ethanol (B145695) extract of ginger (Zingiber officinale Roscoe) with standard antioxidants provides valuable insights into its relative efficacy. While this data pertains to a ginger extract rather than purified this compound, it offers a relevant benchmark.
Table 1: Comparative Antioxidant Activity (DPPH Assay)
| Compound/Extract | IC50 (µg/mL) |
| Ginger Extract | 122.2 ± 16.78[1][2][3] |
| Ascorbic Acid (Vitamin C) | 158.21 ± 4.14[1][2][3] |
| Butylated Hydroxytoluene (BHT) | 195.84 ± 5.94[1][2][3] |
The data indicates that the ginger extract exhibited a significantly lower IC50 value in the DPPH assay compared to both ascorbic acid and BHT, suggesting a more potent radical scavenging activity under the tested conditions.[1][2][3] It is important to note that this compound is a major phenolic component of ginger and contributes significantly to its overall antioxidant capacity.[4]
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, detailed protocols for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
General Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.[5]
-
Various concentrations of the test compound (e.g., this compound) and standard antioxidants are prepared.
-
A specific volume of the DPPH solution is mixed with different concentrations of the test compound.[6]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[5][6]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[6]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another widely used method for assessing antioxidant activity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
General Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate in the dark for 12-16 hours at room temperature.[7]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).[8]
-
Various concentrations of the test compound and standards are prepared.
-
A small volume of the test compound or standard is added to the ABTS•+ solution.[7]
-
The mixture is incubated at room temperature for a set time (e.g., 5-30 minutes).[7][8]
-
The absorbance is measured at the specified wavelength.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.
Principle: A fluorescent probe (commonly fluorescein) is mixed with the antioxidant. A free radical generator (e.g., AAPH) is then added, which induces the decay of the fluorescent signal. The antioxidant protects the fluorescent probe from this decay, and the degree of protection is quantified by measuring the area under the fluorescence decay curve.
General Protocol:
-
Solutions of the fluorescent probe, the free radical generator (AAPH), a standard antioxidant (Trolox), and the test compound are prepared in a suitable buffer.[9]
-
The test compound or standard is mixed with the fluorescent probe in a microplate well.[10][11]
-
The reaction is initiated by adding the AAPH solution.[12]
-
The fluorescence is monitored kinetically over time until the signal is completely quenched in the control well (without antioxidant).[12]
-
The area under the curve (AUC) for each sample is calculated and compared to the AUC of the Trolox standard to determine the ORAC value, typically expressed as Trolox equivalents.[12]
Signaling Pathways in this compound's Antioxidant Action
This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). Ginger and its bioactive compounds, including this compound, have been shown to activate the Nrf2 signaling pathway, thereby enhancing the endogenous antioxidant defense system.[13][14]
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. While primarily known for its role in inflammation, the NF-κB pathway is also closely linked to oxidative stress. This compound has been shown to inhibit the NF-κB signaling pathway, which can lead to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species.[15][16]
References
- 1. ijsoc.goacademica.com [ijsoc.goacademica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsoc.goacademica.com [ijsoc.goacademica.com]
- 4. Frontiers | A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities [frontiersin.org]
- 5. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 6. iscientific.org [iscientific.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. zen-bio.com [zen-bio.com]
- 10. arigobio.com [arigobio.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 13. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A critical review of Ginger's (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. horizonepublishing.com [horizonepublishing.com]
- 16. A Review on Pharmacological Properties of this compound (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zingerone Analysis: Cross-Validation of HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Zingerone, a key pungent and aromatic component of ginger (Zingiber officinale), has garnered significant interest for its pharmacological properties. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, offering a comparative look at their methodologies and performance to aid in selecting the most suitable method for specific research needs.
The choice between HPLC and GC-MS for this compound analysis is not merely a matter of preference but is dictated by the compound's chemical properties and the analytical objectives. While both techniques are powerful for separation and quantification, they operate on different principles, leading to distinct advantages and limitations. A critical consideration for this compound and related compounds like gingerols is their thermal stability. It has been reported that gingerols can degrade at the high temperatures typically used in GC-MS, which can impact the accuracy of quantification.[1][2] Consequently, liquid chromatography-based methods are often preferred for the analysis of these compounds.[1]
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducibility and for understanding the nuances of each technique. Below are representative protocols gleaned from various validated methods for the analysis of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. The method's versatility allows for various detection methods, with UV and mass spectrometry (LC-MS) being the most common for this application.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is commonly employed.[3][4][5] For enhanced sensitivity and selectivity, an LC-MS/MS system can be utilized.[1]
-
Column: A C18 reversed-phase column is the standard choice for separating this compound and other gingerols.[3][4][5][6] Typical dimensions are 4.6 mm x 150 mm or 4.6 mm x 250 mm with a 5 µm particle size.[3][5][6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is frequently used.[4][6] The aqueous phase is often acidified with a small amount of acetic acid or formic acid to improve peak shape.[6]
-
Detection: UV detection is commonly set at a wavelength of 275 nm or 280 nm for this compound and related compounds.[5][6]
-
Injection Volume: The injection volume typically ranges from 10 to 20 µL.[5][6]
-
Quantification: Quantification is achieved by creating a calibration curve from standard solutions of known this compound concentrations.[4][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For the analysis of this compound, which is amenable to gas chromatography, this method provides high sensitivity and structural information from the mass spectrometer.
-
Instrumentation: A GC system coupled with a mass selective detector is used.[7]
-
Column: A capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound.[7]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[7]
-
Oven Temperature Program: A programmed temperature ramp is employed to elute compounds of varying volatility. For instance, the oven temperature might start at 50°C and be ramped up to 300°C.
-
Injector Temperature: The injector temperature is typically set to a high temperature, such as 290°C, to ensure rapid volatilization of the sample.
-
Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[7]
-
Identification: this compound and other compounds are identified by comparing their mass spectra and retention times to those of reference standards or spectral libraries.[7]
Data Presentation: Performance Comparison
| Parameter | HPLC | GC-MS |
| Linearity (r) | >0.999[6] | Not explicitly reported for this compound in the reviewed literature, but generally high for GC-MS methods. |
| Limit of Detection (LOD) | 0.8567 µg/mL (for 6-gingerol)[4] | Dependent on the specific method and instrumentation, but generally in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | 1.2238 µg/mL (for 6-shogaol)[4] | Dependent on the specific method and instrumentation. |
| Recovery (%) | 90.1% to 110.8%[1] | Not explicitly reported for this compound in the reviewed literature. |
| Precision (RSD %) | < 6.7%[1] | Not explicitly reported for this compound in the reviewed literature. |
Cross-Validation Workflow
The process of cross-validating two analytical methods is crucial to ensure that they produce comparable and reliable results. This workflow is a fundamental aspect of method development and validation in regulated environments.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques that can be applied to the analysis of this compound. The choice between them hinges on the specific requirements of the study.
HPLC emerges as the more robust and often preferred method for the quantitative analysis of this compound and its thermally labile precursors, the gingerols. Its advantages include:
-
Suitability for thermally sensitive compounds: HPLC avoids the high temperatures that can cause degradation of gingerols into this compound, ensuring a more accurate representation of the sample's composition.[1][2]
-
Well-established and validated methods: A significant body of literature exists detailing validated HPLC methods for ginger components, providing a solid foundation for method development.[3][4][6]
GC-MS , on the other hand, offers:
-
Excellent sensitivity and selectivity: The mass spectrometric detection provides high confidence in compound identification.[7]
-
Effectiveness for identifying volatile and semi-volatile profiles: GC-MS is well-suited for a broader screening of volatile and semi-volatile compounds in ginger extracts.[7][8]
References
- 1. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Simultaneous Determination of Five Gingerols in Raw and Processed Ginger by HPLC [journal11.magtechjournal.com]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic vs. Natural Zingerone for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and natural sources of a bioactive compound is paramount. This guide provides an objective comparison of the performance of synthetic versus natural zingerone, supported by available experimental data.
This compound, a phenolic alkanone found in cooked ginger, is recognized for its potent antioxidant and anti-inflammatory properties. While chemically identical, the effects of this compound sourced from laboratory synthesis versus natural extraction can differ due to factors such as purity and the presence of other synergistic compounds in natural extracts. This guide delves into a comparison of their biological activities, supported by experimental data, to aid in the selection of the appropriate compound for research and development.
Data Presentation: A Quantitative Comparison
Direct comparative studies on the efficacy of synthetic versus natural this compound are limited in publicly available literature. The following tables summarize quantitative data from various studies, which may have used either synthetic or unspecified sources of this compound. This data provides a baseline for its biological activity.
Table 1: Antioxidant Activity of this compound (DPPH Radical Scavenging Assay)
| Compound | IC50 Value (µM) | Source of this compound |
| This compound | ~15 - 300 | Not Specified/Synthetic |
| Ascorbic Acid (Standard) | ~25 - 50 | N/A |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Effects of this compound (In Vivo Rat Paw Edema Model)
| Treatment | Dosage (mg/kg) | Paw Edema Inhibition (%) | Key Inflammatory Markers Reduced | Source of this compound |
| This compound | 10 - 40 | Significant dose-dependent reduction | TNF-α, IL-1β, COX-2, PGE2 | Natural (derived from ginger root)[1] |
| Indomethacin (Standard) | 10 | Significant reduction | N/A | N/A |
Key Considerations: Synthetic vs. Natural this compound
While chemically identical, the choice between synthetic and natural this compound involves several important considerations for researchers:
-
Purity and Consistency: Synthetic this compound offers high purity and batch-to-batch consistency, which is crucial for standardizing experimental conditions and ensuring reproducibility. Natural extracts, on the other hand, can have varying concentrations of this compound and other bioactive compounds depending on the extraction method and source material.
-
Presence of Synergistic Compounds: Natural ginger extracts contain a complex mixture of phytochemicals, including gingerols, shogaols, and paradols, which may act synergistically with this compound to enhance its therapeutic effects. This "entourage effect" is a significant advantage of using natural sources for certain applications.
-
Cost and Scalability: Chemical synthesis of this compound is a well-established and scalable process, making it a potentially more cost-effective option for large-scale studies and commercial applications. The cost of natural this compound can be higher due to the complexities of extraction and purification.
-
Regulatory Status: Both synthetic and natural this compound are used as flavoring agents in the food industry. However, for pharmaceutical applications, the regulatory pathway for a highly purified synthetic compound may differ from that of a complex natural extract.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the in vitro antioxidant activity of a compound.
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of Test Samples: Dissolve this compound (synthetic or natural extract) and a standard antioxidant (e.g., ascorbic acid) in methanol to create a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the test sample to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound (synthetic or natural). Administer the compounds orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV_treated is the mean change in paw volume in the treated group, and ΔV_control is the mean change in paw volume in the control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators such as TNF-α, IL-1β, and COX-2 using ELISA or Western blotting.
Mandatory Visualizations
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The diagrams below illustrate the interaction of this compound with the NF-κB and MAPK signaling pathways.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-inflammatory effects of this compound in an in vivo model.
Caption: Workflow for in vivo anti-inflammatory studies of this compound.
Conclusion
Both synthetic and natural this compound demonstrate significant antioxidant and anti-inflammatory properties. The choice between them depends on the specific research goals. Synthetic this compound provides a high level of purity and consistency, ideal for mechanistic studies and pharmaceutical development. Natural this compound, as part of a whole ginger extract, may offer enhanced therapeutic benefits due to the synergistic action of multiple bioactive compounds, making it a compelling option for nutraceutical and some therapeutic applications. Further direct comparative studies are warranted to fully elucidate the differences in their biological efficacy and to guide the optimal application of this promising natural product.
References
The Sweet Spice of Science: Unraveling the Structure-Activity Relationship of Zingerone and Its Analogs
A Comparative Guide for Researchers and Drug Development Professionals
Zingerone, a key flavoring component of cooked ginger, has garnered significant scientific interest for its diverse pharmacological properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their antioxidant, anti-inflammatory, and anticancer activities. By presenting quantitative experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
Structure-Activity Relationship at a Glance
The biological activities of this compound and its analogs are intricately linked to their chemical structures. The core structure, a 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, features a phenolic hydroxyl group, a methoxy (B1213986) group, and a carbonyl group, all of which play crucial roles in its bioactivity. Modifications to these functional groups have led to the synthesis of various analogs with altered and often enhanced potency.
Key Structural Features Influencing Activity:
-
Phenolic Hydroxyl Group: The presence of a free phenolic hydroxyl group is paramount for antioxidant activity. Its ability to donate a hydrogen atom is central to scavenging free radicals. Esterification or glycosylation of this group generally leads to a decrease in antioxidant capacity.
-
α,β-Unsaturated Carbonyl Group: The conjugated system formed by the α,β-unsaturated carbonyl group in analogs like dehydrothis compound (B89773) contributes significantly to both antioxidant and antimicrobial activities.
-
Alkyl Chain Length: The length of the alkyl chain can influence the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and interact with molecular targets. Studies on gingerol analogs have shown that an optimal chain length can enhance anti-inflammatory and antibacterial activities.[1]
-
Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring can modulate the electronic properties and steric hindrance of the molecule, impacting its interaction with biological targets. For instance, additional hydroxyl groups can enhance antioxidant activity.
Comparative Biological Activities: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the quantitative data (IC50 values) for this compound and its key analogs across various biological assays. Lower IC50 values indicate higher potency.
Antioxidant Activity
The antioxidant potential of this compound and its analogs is a cornerstone of their therapeutic promise. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| This compound | 103.35 | [2] |
| Dehydrothis compound | - | - |
| Dehydrothis compound Mannich Base (2e) | 50.23 | [2] |
| Ascorbic Acid (Standard) | High activity | [3] |
| α-Tocopherol (Standard) | High activity | [4] |
Note: A direct IC50 value for dehydrothis compound in the DPPH assay was not consistently found across the reviewed literature, though it is reported to have potent antioxidant activity.[4]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its analogs are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
| Compound | COX-2 Inhibition IC50 (µM) | Reference |
| This compound | >50 | [1] |
| 10-Gingerol | 32 | [5] |
| 8-Shogaol | 17.5 | [5] |
| 10-Shogaol | 7.5 | [5] |
| Celecoxib (Standard) | ~0.04-0.8 | - |
Anticancer Activity
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound | Cell Line | Anticancer Activity IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 2800 | |
| This compound | HUVEC (Normal Cells) | 9500 | |
| This compound Nanoparticles | Ca9-22 (Oral Squamous Carcinoma) | 118.5 | |
| This compound Nanoparticles | Cal-27 (Oral Squamous Carcinoma) | 174.4 | |
| This compound Nanoparticles | SAS (Oral Squamous Carcinoma) | 147 | |
| Dehydrothis compound | PLS10 (Prostate Cancer) | 153.13 | [1] |
| Curcumin (Analog) | PLS10 (Prostate Cancer) | 20.33 | [1] |
| Dehydrothis compound Analog (11) | KB (Nasopharyngeal Carcinoma) | ~10.3 (2.0 µg/mL) | |
| Chalcone Analog (16) | KB (Nasopharyngeal Carcinoma) | ~4.8 (1.0 µg/mL) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound and its analogs) in methanol to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: To 2 mL of the DPPH solution, add 1 mL of the sample solution at different concentrations. A control is prepared by adding 1 mL of methanol to 2 mL of the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Cyclooxygenase (COX-2) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2. The activity of COX-2 is typically measured by quantifying the production of prostaglandins, such as PGE2, from the substrate arachidonic acid.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is prepared as the substrate.
-
Reaction Buffer: A suitable buffer, such as Tris-HCl, is used to maintain the optimal pH for the enzyme.
-
Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to the desired concentrations.
-
Assay Procedure: a. The COX-2 enzyme is pre-incubated with the test compound (inhibitor) for a specific period (e.g., 15 minutes) at 37°C. b. The enzymatic reaction is initiated by adding arachidonic acid. c. The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C. d. The reaction is terminated by adding a stopping solution (e.g., a strong acid).
-
Quantification of Prostaglandins: The amount of PGE2 produced is quantified using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that produced in the absence of the inhibitor (control).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
MTT Assay for Anticancer Activity
Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells contain cells treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Modulation
This compound and its analogs exert their biological effects by modulating key signaling pathways involved in inflammation and cancer progression. The following diagrams, generated using Graphviz, illustrate the inhibitory effects of these compounds on the NF-κB and TGF-β signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound analogs inhibit the TGF-β signaling pathway.
Conclusion
The structure-activity relationship of this compound and its analogs reveals a fascinating interplay between chemical structure and biological function. The phenolic hydroxyl group and the α,β-unsaturated carbonyl moiety are critical determinants of their antioxidant, anti-inflammatory, and anticancer activities. While this compound itself demonstrates a range of beneficial properties, synthetic modifications have yielded analogs with significantly enhanced potency. This comparative guide provides a foundation for the rational design of novel this compound-based therapeutic agents with improved efficacy and selectivity. Further research into a wider array of analogs and their mechanisms of action will undoubtedly continue to spice up the field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Isolation of a natural antioxidant, dehydrothis compound from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Dehydrothis compound, Chalcone, and Isoeugenol Analogs as In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Zingerone: Unveiling Synergistic Potential in Combination Therapies
For Immediate Release
A Comprehensive Analysis of Zingerone's Synergistic Efficacy with Other Bioactive Compounds
[City, State, December 15, 2025] – A new in-depth comparison guide released today sheds light on the synergistic effects of this compound, a key bioactive compound in ginger, when combined with other therapeutic agents. This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the enhanced antimicrobial, antioxidant, anti-inflammatory, and anticancer activities observed in combination studies. The publication aims to foster further research into this compound-based combination therapies for a range of clinical applications.
This compound, a phenolic alkanone from ginger, is well-documented for its diverse pharmacological properties. However, its potential is significantly amplified when used in conjunction with other compounds, leading to synergistic interactions that can enhance therapeutic efficacy and potentially reduce required dosages, thereby minimizing side effects. This guide presents quantitative data from several key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further investigation in this promising area.
Antimicrobial Synergy: A Potent Alliance Against Biofilms
In the fight against microbial resistance, this compound has shown remarkable synergistic potential. When combined with biogenics derived from probiotics, this compound exhibits enhanced efficacy in combating biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa. The synergistic effect is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates strong synergy.
Table 1: Synergistic Antibiofilm Activity of this compound with Probiotic-Derived Biogenics against P. aeruginosa
| Compound Combination | FICI | Interpretation |
| This compound + Cell-Free Supernatant (CFS) of L. fermentum | < 0.5 | Synergy[1] |
| This compound + Organic Acids (OAs) from L. fermentum | < 0.5 | Synergy[1] |
| This compound + Precipitated Protein (PP) from L. fermentum | < 0.5 | Synergy[1] |
| This compound + Organic Acids (OAs) from P. acidilactici | < 0.5 | Synergy[1] |
Antioxidant Synergy: Boosting Radical Scavenging Capabilities
The antioxidant properties of this compound are significantly enhanced when paired with other antioxidants like Vitamin C. This synergy is attributed to the ability of Vitamin C to regenerate this compound, allowing it to continue its radical-scavenging activity. This effect has been quantified using rotating ring-disk electrode (RRDE) hydrodynamic voltammetry, which measures the collection efficiency slope as an indicator of antioxidant strength.
Table 2: Synergistic Antioxidant Activity of this compound and Vitamin C
| Compound | Collection Efficiency Slope (M⁻¹) |
| This compound | -6.5 x 10⁴[2][3] |
| This compound + Vitamin C | -5.40 x 10⁵[2][3] |
Anticancer Synergy: Enhancing Cytotoxicity in Cancer Cells
While direct synergistic data for this compound with chemotherapeutic agents is emerging, studies on related ginger compounds like 6-gingerol (B72531) demonstrate the potential of this class of molecules. For instance, 6-gingerol has been shown to synergistically enhance the cytotoxic effects of doxorubicin (B1662922) against liver cancer cell lines, significantly lowering the required dose of the chemotherapeutic drug.
Table 3: Synergistic Cytotoxic Effects of 6-Gingerol and Doxorubicin on Liver Cancer Cells
| Cell Line | Treatment | IC₅₀ (nM) |
| HepG₂ | Doxorubicin | 680 ± 60 |
| Doxorubicin + 6-Gingerol | 67.4 ± 9.1 | |
| Huh-7 | Doxorubicin | 4.6 ± 0.9 |
| Doxorubicin + 6-Gingerol | 1.2 ± 0.13 |
Anti-inflammatory Synergy: A Combined Front Against Inflammation
The anti-inflammatory effects of ginger extract, which contains this compound, are potentiated when used with conventional anti-inflammatory drugs like diclofenac. This combination leads to a more significant reduction in pro-inflammatory cytokines, suggesting a synergistic mechanism of action.
Table 4: Enhanced Anti-inflammatory Effects of Ginger Extract in Combination with Diclofenac
| Treatment | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction |
| Ginger Extract (200 mg/kg) + Diclofenac (5 mg/kg) | Up to 55% | Up to 55% | Up to 55%[4] |
Experimental Protocols
Checkerboard Microdilution Assay for FICI Determination
The checkerboard assay is a standard method to assess the synergistic, additive, or antagonistic effects of two compounds.[5][6][7]
-
Preparation of Compounds: Stock solutions of this compound and the second test compound are prepared and serially diluted in a 96-well microtiter plate. One compound is diluted along the x-axis, and the other along the y-axis.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated under appropriate conditions.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
DPPH Radical Scavenging Assay for Antioxidant Synergy
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Sample Preparation: this compound and the synergistic compound (e.g., Vitamin C) are prepared at various concentrations, both individually and in combination.
-
Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound can be attributed to its ability to modulate multiple signaling pathways involved in various pathological processes.
This compound, in combination with other agents, has been shown to inhibit key inflammatory and cancer-related pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bibad.gen.tr [bibad.gen.tr]
- 4. Anti-Inflammatory Effects of Ginger: Key Benefits and Mechanisms - medtigo Journal [journal.medtigo.com]
- 5. clyte.tech [clyte.tech]
- 6. This compound (4-(4-hydroxy-3-methylphenyl) butan-2-one) protects against alloxan-induced diabetes via alleviation of oxidative stress and inflammation: Probable role of NF-kB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Zingerone: A Comparative Guide to its Dose-Dependent Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dose-dependent effects of zingerone, a key bioactive compound found in ginger. Through a compilation of experimental data, this document compares this compound's anti-inflammatory, antioxidant, and anticancer properties with relevant alternatives. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
At a Glance: this compound's Efficacy
This compound demonstrates a wide range of biological activities that are closely tied to its concentration. Below is a summary of its dose-dependent effects across key therapeutic areas.
Table 1: Dose-Dependent Anticancer Effects of this compound and Alternatives
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| This compound | MCF-7 (Breast) | MTS | 2.8 mM | |
| HUVEC (Healthy) | MTS | 9.5 mM | ||
| Colon & Prostate | Cytotoxicity | < 25 µM | ||
| Neuroblastoma | Cytotoxicity | > 2000 µM | ||
| 6-Gingerol (B72531) | Various | - | - | Data not sufficiently available for direct comparison |
| 6-Shogaol | Various | - | - | Data not sufficiently available for direct comparison |
| Curcumin (B1669340) | Various | - | Generally in the µM range, cell line dependent |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Dose-Dependent Anti-Inflammatory Effects of this compound and Alternatives
| Compound | Model | Effect | Effective Concentration/Dose | Reference |
| This compound | TNFα-stimulated FLS | Inhibition of pro-inflammatory cytokines | Not specified | [1] |
| HFD-fed rats | Reduction of duodenal TNF-α, IL-6, IL-1β | 100 mg/kg | [2] | |
| 6-Gingerol | IL-1-induced osteoclasts | Inhibition of formation | Dose-dependent | [3] |
| LPS-stimulated macrophages | Inhibition of pro-inflammatory cytokines | Not specified | [4] | |
| 6-Shogaol | LPS-stimulated macrophages | Inhibition of NO and PGE2 production | Dose-dependent | |
| Curcumin | Meta-analysis | Reduction of systemic CRP, TNF-α, IL-6 | - | [5] |
| Ibuprofen | - | Inhibition of COX-1 and COX-2 | Therapeutic doses vary | [6][7][8][9] |
FLS: Fibroblast-like synoviocytes; HFD: High-fat diet; LPS: Lipopolysaccharide; NO: Nitric oxide; PGE2: Prostaglandin E2; CRP: C-reactive protein; COX: Cyclooxygenase.
Table 3: Dose-Dependent Antioxidant Effects of this compound and Alternatives
| Compound | Assay | IC50 Value (µM) | Reference |
| This compound | DPPH | Data not sufficiently available for direct comparison | |
| 6-Gingerol | DPPH | 26.3 | [10] |
| Superoxide Scavenging | 4.05 | [10] | |
| Hydroxyl Scavenging | 4.62 | [10] | |
| 8-Gingerol | DPPH | 19.47 | [10] |
| Superoxide Scavenging | 2.5 | [10] | |
| Hydroxyl Scavenging | 1.97 | [10] | |
| 10-Gingerol | DPPH | 10.47 | [10] |
| Superoxide Scavenging | 1.68 | [10] | |
| Hydroxyl Scavenging | 1.35 | [10] | |
| 6-Shogaol | DPPH | 8.05 | [10] |
| Superoxide Scavenging | 0.85 | [10] | |
| Hydroxyl Scavenging | 0.72 | [10] | |
| Resveratrol | DPPH | Dose-dependent scavenging | |
| Curcumin | Various | Potent antioxidant | [5] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl.
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for targeted drug development.
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or alternative compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
ELISA for Cytokine Quantification (TNF-α, IL-6)
This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants or standards to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Reaction Stop: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Western Blot for NF-κB Pathway Analysis
This protocol details the detection of specific proteins in the NF-κB signaling pathway.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or Lamin B).
Caption: General workflow for Western blot analysis.
Conclusion
This compound exhibits promising dose-dependent anticancer, anti-inflammatory, and antioxidant properties. Its efficacy varies significantly across different cell types and experimental models, highlighting the importance of dose-optimization in preclinical and clinical studies. Compared to other natural compounds like curcumin and its ginger-derived counterparts, 6-gingerol and 6-shogaol, this compound's potency appears to be context-dependent. Further research is warranted to fully elucidate its therapeutic potential and to establish optimal dosing strategies for various disease applications. The provided protocols and pathway diagrams serve as a foundation for researchers to build upon in their investigation of this compound and other natural bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces HMGB1-mediated septic responses and improves survival in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effect of this compound on TNFα-stimulated fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-function activity of dehydrothis compound and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zivak.com [zivak.com]
- 9. Ginger extract and this compound ameliorated trinitrobenzene sulphonic acid-induced colitis in mice via modulation of nuclear factor-κB activity and interleukin-1β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Zingerone: A Guide for Laboratory Professionals
Date of Issue: December 14, 2025
This document provides essential safety and logistical information for the proper disposal of Zingerone in a laboratory setting. The following procedures are designed to guide researchers, scientists, and drug development professionals in managing this compound waste safely and in compliance with general laboratory standards. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of this chemical.
Immediate Safety and Handling Precautions
While this compound is not classified as a highly hazardous substance under the Globally Harmonized System (GHS), it requires careful handling to minimize risks.[1] Some safety data sheets indicate that it may be harmful if swallowed and can cause temporary eye irritation upon direct contact.[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Personal Protective Equipment (PPE) Summary:
| Protective Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile rubber). |
| Skin/Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If generating dust or aerosols, use a suitable respirator.[3] |
This compound Safety and Physical Properties
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Data | Reference |
| CAS Number | 122-48-5 | [1] |
| Physical Form | Solid crystals or yellowish liquid. | [4][5] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [2] |
| Acute Oral Toxicity (LD50) | 2580 mg/kg (Rat) | [3][6] |
| Chemical Incompatibilities | Strong acids, alkalis, or oxidizing agents. | [7] |
| Stability | Stable under normal conditions of use, storage, and transport. | [2] |
Step-by-Step Disposal Protocol for this compound
The primary principle for laboratory chemical disposal is to manage all waste streams in accordance with federal, state, and local regulations.[3] Never assume a chemical is non-hazardous; treat all laboratory chemical waste, including this compound and materials contaminated with it, as hazardous waste unless confirmed otherwise by your institution's EHS office.[8][9]
Step 1: Waste Identification and Segregation
-
Identify: All materials destined for disposal must be clearly identified. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, weighing boats).
-
Spill cleanup materials.
-
-
Segregate: Keep this compound waste separate from incompatible chemicals, particularly strong acids, alkalis, and oxidizing agents, to prevent hazardous reactions.[7]
Step 2: Waste Containerization
-
Select a Container: Use a container that is in good condition, leak-proof, and chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.[10]
-
Secure Closure: The container must have a secure, screw-type lid. Makeshift lids such as stoppers, parafilm, or aluminum foil are not acceptable.[8]
-
Keep Closed: The waste container must remain closed at all times unless you are actively adding waste to it.[9][10]
Step 3: Labeling
-
Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[9]
-
Required Information: Use your institution's official hazardous waste tag. At a minimum, the label must clearly state "Hazardous Waste" and the full chemical name, "this compound." List all constituents if it is a mixed waste stream.
Step 4: Accumulation and Storage
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10]
-
Safe Placement: The SAA should be at or near the point of generation, away from drains, and in a location where it will not be knocked over. Utilize secondary containment (e.g., a plastic tub) to prevent the spread of potential leaks.[11]
Step 5: Final Disposal
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[7][11] Arrange for pickup by contacting your institution's EHS department. Follow their specific procedures for requesting a waste collection.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as dry clay, sand, or commercial sorbents.[2] Collect the cleanup material in a sealed container, label it as this compound waste, and dispose of it through the EHS office.[9]
Step 6: Empty Container Management
-
A container that held this compound is considered "empty" once all contents have been removed by standard practices.[12]
-
Follow your institution's policy for empty container disposal. This typically involves defacing or removing the original label and disposing of the container in the regular trash.[9]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vigon.com [vigon.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | C11H14O3 | CID 31211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Zingerone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Zingerone, offering procedural, step-by-step guidance to foster a secure research environment. By providing value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information.
Essential Safety and Handling Precautions
This compound, a key flavoring component of ginger, is generally considered to have low toxicity. However, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment. The primary hazards associated with this compound include potential eye, skin, and respiratory irritation.
Personal Protective Equipment (PPE):
The following personal protective equipment is recommended when handling this compound in a laboratory setting:
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).[1] |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood. |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves. |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves. |
General Handling Procedures:
-
Observe good industrial hygiene practices.[2]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Quantitative Hazard Data
| Property | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 2580 mg/kg | [4] |
| Acute Dermal Toxicity (LD50, Rabbit) | > 5000 mg/kg | [2] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [2] |
Operational Plan: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) when unpacking.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat and sources of ignition.[4]
2. Preparation and Experimentation:
-
For solid this compound: When weighing, do so in a ventilated balance enclosure or a chemical fume hood to minimize dust inhalation. Use an N95 respirator if a ventilated enclosure is unavailable.[1]
-
For solutions: Prepare solutions in a certified chemical fume hood.
-
Handle all forms of this compound with the appropriate PPE to prevent skin and eye contact.
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Small spills: Wipe up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove residual contamination.[2]
-
Large spills: Dike the spilled material to prevent spreading. Absorb with an inert material such as dry clay, sand, or vermiculite (B1170534) and place it into containers for disposal.[2]
4. Disposal:
-
Dispose of waste and residues in accordance with local, state, and federal regulations.[2][4]
-
For uncleaned packaging, disposal must be made according to official regulations.[6]
Experimental Workflow: this compound Spill Response
The following diagram outlines the logical workflow for responding to a this compound spill in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
